Product packaging for Methoxypropyl cyanoacrylate(Cat. No.:CAS No. 83460-21-3)

Methoxypropyl cyanoacrylate

Cat. No.: B12702517
CAS No.: 83460-21-3
M. Wt: 169.18 g/mol
InChI Key: PFSVSOOFNDBGMO-UHFFFAOYSA-N
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Description

Contextual Overview of Cyanoacrylate Adhesives within Polymer Science and Engineering

Cyanoacrylates are a class of vinyl monomers that are well-known for their rapid polymerization and strong adhesive properties. researchgate.net Commonly referred to as "super glues" or "instant adhesives," these materials are characterized by their ability to form strong bonds quickly at room temperature without the need for external energy sources like heat or light. researchgate.netpcbiochemres.com This is a unique characteristic among adhesive systems. researchgate.net

The fundamental chemistry of cyanoacrylates involves the anionic polymerization of the monomer, which is initiated by weak bases such as water or alcohols. pcbiochemres.com The presence of two electron-withdrawing groups, the cyano (CN) and the carboxyl ester (COOR) groups, on the acrylate (B77674) backbone makes the monomer highly susceptible to this rapid polymerization. raajournal.com This reaction results in the formation of long, high-molecular-weight polymer chains that create a strong adhesive bond between various substrates, including plastics, metals, rubber, ceramics, and even biological tissues. researchgate.netraajournal.comwikipedia.org

Within polymer science, cyanoacrylates are classified as amorphous polymers that are generally soluble in polar aprotic solvents. researchgate.net However, these polymer solutions can be unstable in the presence of basic substances. researchgate.net The properties of the resulting polymer, such as bond strength, flexibility, and degradation rate, can be tailored by modifying the alkyl group of the ester. clemson.edu For instance, shorter chain cyanoacrylates like methyl and ethyl cyanoacrylate are known for producing rigid, brittle bonds, while longer chain variants such as n-butyl and 2-octyl cyanoacrylate offer more flexibility. researchgate.netraajournal.com

Rationale for Focused Academic Research on Methoxypropyl Cyanoacrylate

Distinctive Structural Features and their Influence on Polymer Characteristics

This compound (MPC) is chemically identified as 3-methoxypropyl 2-cyanoprop-2-enoate. nih.gov Its molecular formula is C₈H₁₁NO₃. ontosight.ai The key distinguishing feature of MPC is the presence of a methoxypropyl group as the ester side chain. This structural element, which includes an ether linkage, imparts a unique combination of properties to the resulting polymer.

The inclusion of the flexible ether linkage in the side chain results in a polymer that is more flexible compared to those formed from simple alkyl cyanoacrylates. clemson.edu This increased flexibility can lead to improved impact resistance and peel strength in adhesive applications. Research has shown that the presence of an ether side chain, as in ethoxyethyl cyanoacrylate, results in a softer and more biodegradable adhesive with lower glass transition and softening temperatures compared to polymers with methyl, ethyl, or isobutyl side chains. researchgate.net This suggests that the methoxypropyl group in MPC likely contributes to similar characteristics, making it a subject of interest for applications requiring a less brittle adhesive bond.

Furthermore, the polarity introduced by the ether group can influence the adhesive's interaction with different substrates and its solubility characteristics. This can be advantageous in designing adhesives for specific material combinations or for applications where controlled degradation is desirable. nih.gov

Significance in Advanced Material Design and Engineering Applications (Excluding Clinical)

The unique properties of this compound make it a valuable monomer in the design of advanced materials for various non-clinical engineering applications. Its rapid curing, strong adhesion, and enhanced flexibility open up possibilities in sectors where traditional cyanoacrylates may have limitations. ontosight.ai

In the electronics industry , the demand for adhesives for assembling small and complex components in devices like smartphones and wearables is a significant driver for the cyanoacrylate market. straitsresearch.com The flexibility offered by MPC could be beneficial in bonding components that are subject to thermal expansion and contraction or mechanical stress. Its low viscosity allows it to penetrate into tight spaces, which is crucial for modern electronic assemblies. ontosight.ai

In the automotive and aerospace industries , there is a continuous drive towards lightweighting and the use of diverse materials, including plastics, composites, and metals. emergenresearch.com Cyanoacrylates are used for bonding various interior and exterior components. grandviewresearch.com The enhanced flexibility and potentially better thermal stability of MPC-based adhesives could be advantageous in these applications, where components are exposed to vibrations and temperature fluctuations.

Other potential industrial applications include the assembly of plastic and rubber components, where a flexible and fast-curing adhesive is required. ontosight.ai The ability to form strong bonds with a wide range of materials makes it a versatile tool in general manufacturing and repair operations. researchgate.net

Historical Development and Current Research Trajectories of Cyanoacrylate Chemistry

The discovery of cyanoacrylates was accidental. In 1942, during World War II, Dr. Harry Coover and his team at B.F. Goodrich were searching for a material to create clear plastic gun sights. wikipedia.orgaronalpha.net They synthesized a cyanoacrylate formulation that frustratingly stuck to everything it touched and was consequently rejected for that application. wikipedia.orgaronalpha.net

The commercial potential of cyanoacrylates was not realized until 1951, when Coover and Fred Joyner, then at Eastman Kodak, rediscovered the substance while researching heat-resistant polymers for jet canopies. wikipedia.orgbris.ac.uk This time, they recognized its adhesive properties, and the first commercial cyanoacrylate adhesive, "Eastman #910," was launched in 1958. wikipedia.orgaronalpha.net

Throughout the 1960s and 1970s, companies like Loctite and National Starch and Chemical (Permabond) entered the market, developing their own formulations and expanding the industrial applications of cyanoacrylates. wikipedia.org

Current research in cyanoacrylate chemistry is focused on several key areas:

  • Development of specialized formulations: This includes creating adhesives with improved properties such as higher temperature resistance, greater flexibility, and reduced odor and "blooming" (the white residue that can form around the bond line). straitsresearch.com
  • Surface-insensitive adhesives: Research is ongoing to develop cyanoacrylates that can bond effectively to a wider range of surfaces, including those that are acidic or have low surface energy. straitsresearch.com
  • Sustainable and low-VOC formulations: In response to environmental concerns, there is a growing trend towards developing cyanoacrylate adhesives with low volatile organic compound (VOC) content and more environmentally friendly profiles. emergenresearch.commarketresearchfuture.com
  • Advanced manufacturing applications: The increasing use of technologies like 3D printing is creating new opportunities for cyanoacrylate adhesives in post-processing and assembly of printed parts. thebusinessresearchcompany.com
  • The global market for cyanoacrylate adhesives continues to grow, driven by demand from industries such as electronics, automotive, and consumer goods. straitsresearch.comgrandviewresearch.comthebusinessresearchcompany.com Ongoing innovation in cyanoacrylate chemistry is expected to further expand their applications in advanced material science and engineering.

    Data Tables

    Table 1: Physical and Chemical Properties of this compound

    Property Value Source
    Molecular Formula C₈H₁₁NO₃ ontosight.ai
    Molecular Weight 169.18 g/mol nih.gov
    Appearance Colorless liquid ontosight.ai
    Viscosity Low ontosight.ai
    IUPAC Name 3-methoxypropyl 2-cyanoprop-2-enoate nih.gov
    CAS Number 83460-21-3 nih.gov

    Table 2: Timeline of Key Developments in Cyanoacrylate Chemistry

    Year Development Source
    1942 Accidental discovery of cyanoacrylates by Dr. Harry Coover at B.F. Goodrich. wikipedia.orgaronalpha.net
    1947 Original patent for cyanoacrylate filed by B.F. Goodrich Company. wikipedia.org
    1951 Rediscovery of cyanoacrylates' adhesive potential by Coover and Fred Joyner at Eastman Kodak. wikipedia.orgbris.ac.uk
    1958 First commercial sale of a cyanoacrylate adhesive, "Eastman #910". wikipedia.orgaronalpha.net
    1960s Loctite begins distributing and repackaging Eastman Kodak's cyanoacrylate. wikipedia.org
    1971 Loctite develops its own manufacturing technology and introduces "Super Bonder". wikipedia.org

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C8H11NO3 B12702517 Methoxypropyl cyanoacrylate CAS No. 83460-21-3

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    83460-21-3

    Molecular Formula

    C8H11NO3

    Molecular Weight

    169.18 g/mol

    IUPAC Name

    3-methoxypropyl 2-cyanoprop-2-enoate

    InChI

    InChI=1S/C8H11NO3/c1-7(6-9)8(10)12-5-3-4-11-2/h1,3-5H2,2H3

    InChI Key

    PFSVSOOFNDBGMO-UHFFFAOYSA-N

    Canonical SMILES

    COCCCOC(=O)C(=C)C#N

    Origin of Product

    United States

    Synthetic Pathways and Mechanistic Investigations of Methoxypropyl Cyanoacrylate

    Advanced Synthesis Methodologies for Methoxypropyl Cyanoacrylate Monomers

    The creation of high-purity this compound monomer is a multi-step process. The most common industrial method involves the Knoevenagel condensation of a cyanoacetate (B8463686) ester with a formaldehyde (B43269) source, which forms an intermediate polymer, followed by a depolymerization step to yield the final monomer.

    Knoevenagel Condensation: Optimization and Reaction Kinetics

    The choice of catalyst is critical in the Knoevenagel condensation as it dictates the reaction rate, yield, and the properties of the intermediate prepolymer. The catalyst's primary role is to deprotonate the α-carbon of the 3-methoxypropyl cyanoacetate, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of formaldehyde. scielo.org.mx

    A wide array of catalysts has been investigated for this process, ranging from simple amines to more complex systems:

    Basic Catalysts : Weak bases are generally preferred. Initially, primary and secondary amines like piperidine (B6355638) were used. caribjscitech.com Modern processes often employ tertiary amines such as triethylamine (B128534) and diisopropylethylamine, or other bases like DABCO and DBU. caribjscitech.com

    Ionic Liquids : Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have emerged as efficient and environmentally friendly catalysts. They can act as both the catalyst and the reaction medium, often leading to shorter reaction times and high yields. scielo.org.mxdntb.gov.ua The mechanism involves the anion of the ionic liquid activating the cyanoacetate, while the cation activates the carbonyl group of the aldehyde. scielo.org.mx

    Organocatalysts : Neutral organocatalysts like triphenylphosphine (B44618) (TPP) have proven effective for the Knoevenagel condensation under mild, solvent-free conditions, producing olefins with high stereoselectivity. organic-chemistry.org

    Heterogeneous Catalysts : To simplify catalyst removal and recycling, solid-supported catalysts have been developed. 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous silica (B1680970), for instance, has shown high activity and stability. nih.gov

    The selection of the catalyst system significantly impacts the reaction kinetics. For example, microwave irradiation has been shown to dramatically reduce reaction times—by a factor of 3 to 5—compared to conventional heating methods, without a significant change in yield. nih.gov

    Below is a data table comparing various catalyst systems used in Knoevenagel condensation for producing cyanoacrylates, based on studies with similar substrates.

    CatalystSolventTemperature (°C)Time (h)Yield (%)
    Without CatalystDichloromethane (MDC)Reflux125
    TriethylamineDichloromethane (MDC)Reflux1260
    PiperidineDichloromethane (MDC)Reflux872
    Diisopropylethyl ammonium (B1175870) acetate (DIPEAc)HexaneReflux391
    Triphenylphosphine (TPP)Solvent-free75-801-2>90

    During the base-catalyzed Knoevenagel condensation, the highly reactive this compound monomer that is formed immediately polymerizes under the reaction conditions. nih.gov This results in the formation of a low-molecular-weight polymer or oligomer, often referred to as a prepolymer. google.com The reaction mixture thus contains this prepolymer, water, and the solvent.

    Characterization of this intermediate is essential for process control and optimization. Key analytical techniques include:

    Gel Permeation Chromatography (GPC) : Used to determine the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI) of the prepolymer.

    Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer backbone.

    Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic functional groups present in the prepolymer, such as the cyano (C≡N) and ester (C=O) groups.

    Viscometry : The viscosity of the prepolymer solution can be an important parameter for industrial process control. google.com

    The isolation of the pure this compound monomer is achieved through the thermal depolymerization, or "cracking," of the prepolymer. This process is essentially a retro-polymerization reaction that proceeds via an "unzipping" mechanism starting from the polymer chain ends. mdpi.com

    The depolymerization is carried out under specific conditions to maximize monomer yield and prevent its immediate repolymerization:

    High Temperature : The prepolymer is heated to temperatures typically ranging from 160-220°C. google.com

    Reduced Pressure : The process is conducted under vacuum to facilitate the distillation of the monomer as it is formed. google.com

    Acidic Stabilizers : To inhibit anionic repolymerization of the hot monomer vapor, acidic inhibitors are added. These can include non-volatile acids like polyphosphoric acid or phosphorus pentoxide (P₂O₅) in the reaction vessel, and volatile inhibitors like sulfur dioxide (SO₂) which are introduced into the vapor stream. googleapis.com

    Free Radical Inhibitors : To prevent free-radical polymerization, inhibitors such as hydroquinone (B1673460) are also added to the cracking mixture. googleapis.com

    The crude monomer obtained after distillation is then purified, typically by redistillation, to achieve the high purity required for most applications. google.com This entire condensation-depolymerization process can be cumbersome and energy-intensive. Consequently, "crackless" synthesis methods have been developed, which aim to stop the initial reaction at the monomer stage by using specific catalysts, such as ammonium or iminium salts, and avoiding the high-pH conditions that promote polymerization.

    Alternative Synthetic Routes to this compound

    While Knoevenagel condensation is the dominant industrial method, other synthetic pathways have been explored to circumvent the formation and subsequent cracking of the prepolymer.

    An alternative strategy involves the synthesis of a precursor molecule that can be pyrolyzed to generate the α,β-unsaturated system of the cyanoacrylate monomer in a single step. One such method is the thermal decomposition of alkyl 2-cyano-3-alkoxypropionates.

    In this approach, a precursor such as 3-methoxypropyl 2-cyano-3-alkoxypropionate would be synthesized. This compound, upon heating, undergoes an elimination reaction where the alkoxy group at the 3-position is removed, leading to the formation of the C=C double bond and yielding the desired this compound monomer directly. A similar approach involves the pyrolysis of 3-acyloxy analogs. google.com Another reported pyrolytic route involves the synthesis of a cyanohydrin acetate intermediate from a pyruvic acid ester, which is then pyrolyzed to yield the cyanoacrylate monomer. google.com While these methods can be effective, they often involve more complex multi-step syntheses for the precursor compounds and may use toxic reagents, which can limit their industrial applicability. google.com

    Transesterification Reactions with Alcohols

    The synthesis of this compound can be achieved through transesterification, a process involving the exchange of the alcohol moiety of an existing ester with another alcohol. In this context, a readily available cyanoacrylate ester, such as a poly(alkyl-α-cyanoacrylate), is reacted with 3-methoxypropan-1-ol.

    The reaction is typically driven by using a molar excess of 3-methoxypropan-1-ol. The process can be conducted in the presence of various catalysts to achieve high conversion rates. google.com Catalytic systems for cyanoacrylate transesterification include:

    Strong Acid (Brønsted Acid) Catalysts : Compounds like p-toluenesulfonic acid and hydrochloric acid can effectively catalyze the reaction. google.com

    Organometallic Catalysts : Lewis acids such as organic titanates (e.g., titanium tetraisopropoxide) and zirconates are highly effective for transesterification. google.comdkatalyst.com These catalysts offer high reactivity and promote fast conversion rates with minimal byproduct formation, particularly under anhydrous conditions. dkatalyst.com

    Combined Catalytic Systems : A dual catalyst system, comprising at least one acid with a pKa value ≤ 5 and a metal catalyst, has been demonstrated to be effective, allowing for a reduction in the total amount of acid required. google.com

    To drive the reaction equilibrium towards the formation of this compound, the lower-boiling alcohol byproduct generated during the reaction is concurrently removed, often by heating the reaction medium above the byproduct's boiling point. google.com

    Reactant/ComponentFunctionExample(s)Key Parameter
    Cyanoacrylate PrecursorStarting EsterPoly(alkyl-α-cyanoacrylate)Provides cyanoacrylate backbone
    AlcoholNew Ester Group3-methoxypropan-1-olUsed in molar excess
    CatalystReaction Acceleratorp-toluenesulfonic acid, Titanium tetraisopropoxideEnhances reaction rate and yield
    ConditionProcess ControlElevated TemperatureRemoval of alcohol byproduct
    Esterification of Cyanoacrylic Acid Derivatives

    An alternative synthetic route to this compound is the direct esterification of a cyanoacrylic acid derivative with 3-methoxypropan-1-ol. This pathway typically involves reacting cyanoacetic acid with the alcohol, which can be facilitated by methods such as the Steglich esterification. nih.gov This method uses coupling agents to activate the carboxylic acid for reaction with the alcohol.

    Following the formation of the ester, the subsequent step involves a Knoevenagel condensation with formaldehyde to generate a poly(this compound). nih.gov This polymer is then subjected to thermal depolymerization (cracking) at high temperatures and reduced pressure to yield the crude this compound monomer. researchgate.netafinitica.com This crude product must then undergo purification.

    StepReactantsProcessProduct
    1Cyanoacetic acid, 3-methoxypropan-1-olEsterification3-methoxypropyl cyanoacetate
    23-methoxypropyl cyanoacetate, FormaldehydeKnoevenagel CondensationPoly(this compound)
    3Poly(this compound)Thermal DepolymerizationCrude this compound monomer

    Monomer Purification and Stabilization Processes

    Distillation and Selective Impurity Removal Techniques

    Following synthesis, the crude this compound monomer contains various impurities, including residual catalysts, byproducts from side reactions, and unreacted starting materials. These impurities can initiate premature polymerization, affecting the product's stability and performance. google.com Consequently, a robust purification step is essential.

    The primary method for purifying cyanoacrylate monomers is distillation under reduced pressure (vacuum distillation). google.comresearchgate.net This technique is crucial because the high boiling points of cyanoacrylates at atmospheric pressure would lead to thermal decomposition and polymerization if distilled conventionally. wikipedia.orgyoutube.com By reducing the pressure, the boiling point of the monomer is significantly lowered, allowing for distillation at safer temperatures. wikipedia.org

    The process typically involves heating the crude monomer mixture to temperatures between 140°C and 160°C under vacuum. google.com Lower boiling impurities are removed first, followed by the distillation of the pure monomer, which is then collected in a cooled receiver. google.com The distillation process must be carefully controlled, often requiring the continuous addition of polymerization inhibitors to both the liquid and vapor phases to prevent the monomer from polymerizing within the distillation apparatus. google.comgoogle.com

    ParameterDescriptionTypical Range/Value
    TechniquePrimary purification method for cyanoacrylates.Vacuum Distillation
    ObjectiveTo separate the pure monomer from non-volatile impurities and byproducts.Achieve >96% purity. afinitica.com
    TemperatureHeating temperature for the crude monomer pot.140°C - 160°C+ google.com
    PressureReduced pressure to lower the monomer's boiling point.0.46 mmHg - 15 mmHg wikipedia.orggoogle.com
    Impurities RemovedCatalysts, solvents, reaction byproducts, oligomers.Acids, bases, water traces.

    Role of Acidic Stabilizers and Free-Radical Inhibitors in Monomer Stability

    Cyanoacrylate monomers are highly reactive and susceptible to spontaneous polymerization through two primary mechanisms: anionic and free-radical polymerization. google.com To ensure adequate shelf-life and prevent premature curing, a dual-stabilizer system is incorporated into the purified monomer. afinitica.com

    Acidic Stabilizers (Anionic Polymerization Inhibitors): Anionic polymerization is the primary curing mechanism for cyanoacrylates, initiated by weak bases such as moisture. pcbiochemres.com To prevent this from occurring during storage, acidic stabilizers are added. These inhibitors function by neutralizing any stray basic species, thereby quenching the initiation of anionic polymerization. afinitica.com A variety of acidic compounds are used, often categorized as vapor-phase and liquid-phase stabilizers.

    Vapor-Phase Stabilizers : These are acidic gases that protect the monomer in the headspace of its container. Sulfur dioxide (SO₂) is a commonly used example. google.comgoogle.com

    Liquid-Phase Stabilizers : These are strong protonic or Lewis acids dissolved in the monomer. Examples include sulfuric acid, sulfonic acids, and boron trifluoride. google.comgoogle.comgoogle.com Weaker acids like acetic acid may also be used. google.com The concentration of these stabilizers is critical; too little is ineffective, while too much can over-stabilize the monomer and impede its desired curing speed upon application. google.com Concentrations typically range from 15 to 150 ppm for strong acids. google.com

    Free-Radical Inhibitors: Free-radical polymerization can be initiated by heat or UV light. mdpi.com To prevent this, free-radical scavengers, typically phenolic compounds, are added. These molecules function by reacting with and neutralizing free radicals that may form, thus terminating the polymerization chain reaction. chempoint.com This is crucial for maintaining monomer stability during storage and processing at elevated temperatures, such as during distillation. google.comnih.gov Commonly used free-radical inhibitors include hydroquinone, p-methoxy phenol (B47542) (MEHQ), and butylated hydroxyanisole (BHA). mdpi.comgoogle.comgoogle.com Often, a combination of these inhibitors is used to achieve optimal stability. google.comgoogle.com For instance, hydroquinone is frequently used at concentrations between 5 and 70 ppm. google.com

    Stabilizer TypeMechanismExample CompoundsTypical Concentration
    Acidic (Anionic)Neutralizes basic initiators (e.g., moisture) to prevent anionic polymerization.Sulfur Dioxide (SO₂), Sulfuric Acid, p-toluenesulfonic acid15 - 150 ppm google.com
    Free-RadicalScavenges free radicals to terminate polymerization initiated by heat or light.Hydroquinone, Butylated Hydroxyanisole (BHA), p-methoxy phenol5 - 70 ppm (for Hydroquinone) google.com

    Polymerization Reaction Mechanisms and Kinetics of Methoxypropyl Cyanoacrylate

    Fundamental Polymerization Pathways

    The primary mechanisms for the polymerization of methoxypropyl cyanoacrylate are anionic, zwitterionic, and free-radical polymerization. The dominant pathway is highly dependent on the type of initiator and the reaction conditions, particularly the presence of acidic or basic species.

    Anionic polymerization is the most common and rapid mechanism for cyanoacrylate monomers. pcbiochemres.comafinitica.comindexcopernicus.com The reaction is so facile that it can be initiated by weak bases, leading to the characteristic "instant adhesive" properties of these compounds. nih.govpcbiochemres.com

    The initiation of anionic polymerization in this compound is typically triggered by nucleophiles, even very weak ones. Water is a ubiquitous initiator; moisture present on surfaces or in the atmosphere is often sufficient to start the reaction. pcbiochemres.comresearchgate.net Alcohols and amines can also act as effective initiators. pcbiochemres.com

    The process begins when a nucleophile (B:), such as a hydroxyl ion from water, attacks the electrophilic β-carbon of the monomer's vinyl group. This attack breaks the carbon-carbon double bond and forms a new covalent bond, resulting in a carbanion at the α-carbon position. pcbiochemres.com

    Initiation Step: B: + CH₂=C(CN)COOCH₂CH₂OCH₃ → B-CH₂-C⁻(CN)COOCH₂CH₂OCH₃

    The carbanion formed during initiation is the propagating species. This anion is highly stabilized through resonance, which delocalizes the negative charge across the adjacent electron-withdrawing cyano and ester groups. pcbiochemres.com This stabilization is a key factor in the high reactivity of cyanoacrylate monomers towards anionic polymerization.

    The stabilized carbanion then rapidly adds to the β-carbon of another monomer molecule, regenerating the carbanion at the new chain end. This propagation step repeats, leading to the rapid formation of a long polymer chain. pcbiochemres.com

    Propagation Step: B-[CH₂-C(CN)COOR]ₙ-CH₂-C⁻(CN)COOR + CH₂=C(CN)COOR → B-[CH₂-C(CN)COOR]ₙ₊₁-CH₂-C⁻(CN)COOR (where R = CH₂CH₂OCH₃)

    The propagation rate coefficients (kₚ) for the anionic polymerization of cyanoacrylates are exceptionally high. For instance, studies on n-butyl 2-cyanoacrylate have reported kₚ values approaching 10⁶ L·mol⁻¹·s⁻¹ in tetrahydrofuran (B95107) (THF) at 20°C. nih.gov This demonstrates the extremely fast kinetics of this polymerization pathway.

    Representative Anionic Propagation Rate Coefficients for Alkyl 2-Cyanoacrylates
    MonomerInitiator SystemSolventTemperature (°C)Propagation Rate Coefficient (kₚ) (L·mol⁻¹·s⁻¹)Reference
    n-Butyl 2-cyanoacrylateTetrabutylammonium SaltsTHF20~1,000,000 nih.gov
    Ethyl 2-cyanoacrylateNot SpecifiedNot Specified30Comparable to Ethyl 2-chloroacrylate mdpi.com

    When initiated by neutral covalent bases such as tertiary amines (e.g., pyridine) or phosphines (e.g., triphenylphosphine), the polymerization of cyanoacrylates can proceed through a zwitterionic mechanism. afinitica.commdpi.com In this pathway, the initiating nucleophile adds to the monomer to form a zwitterion—a species containing both a positive and a negative formal charge.

    The initiation step involves the nucleophilic attack of the amine or phosphine (B1218219) on the β-carbon of the monomer, creating a carbanion on the α-carbon and a positively charged quaternary ammonium (B1175870) or phosphonium (B103445) ion.

    Zwitterionic Initiation: R₃N + CH₂=C(CN)COOR' → R₃N⁺-CH₂-C⁻(CN)COOR' (where R' = Methoxypropyl)

    This zwitterion then propagates by the attack of its carbanionic end onto another monomer molecule, extending the chain while maintaining the charge separation. afinitica.com

    While anionic polymerization is dominant, the free-radical homopolymerization of this compound is also possible, though it presents significant challenges. afinitica.combohrium.com The primary obstacle is the monomer's extreme sensitivity to anionic initiation, which must be completely suppressed for a radical mechanism to proceed. afinitica.commdpi.com

    To achieve successful free-radical polymerization, anionic polymerization must be rigorously inhibited. This is accomplished by adding strong acids to the monomer formulation. afinitica.commdpi.com

    Acidic Inhibitors : Strong protonic acids like sulfuric acid or sulfonic acids are effective inhibitors. mdpi.comgoogle.com Acidic gases such as sulfur dioxide can also be used. google.com

    Mechanism of Inhibition : These strong acids act by protonating any initiating or propagating anionic species. This terminates the anionic chain growth. mdpi.com The resulting conjugate base of a strong acid (e.g., HSO₄⁻) is not nucleophilic enough to initiate a new anionic polymer chain, effectively shutting down the pathway. mdpi.com

    Once the anionic route is blocked, conventional free-radical polymerization can be initiated using standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures. mdpi.com More advanced techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have also been explored to achieve controlled/living radical polymerization of cyanoacrylates, allowing for the synthesis of well-defined polymer architectures. mdpi.com

    Common Inhibitors for Cyanoacrylate Polymerization Pathways
    Polymerization PathwayInhibitor TypeExamplesMechanism of Action
    AnionicStrong Protonic AcidsSulfuric acid, Sulfonic acidsProtonates and terminates anionic species. mdpi.com
    AnionicAcidic GasesSulfur dioxide (SO₂)Acts as a Lewis acid to neutralize basic initiators. google.com
    Free RadicalPhenolic CompoundsHydroquinone (B1673460), t-butyl catecholScavenges free radicals to prevent premature polymerization during storage. google.com

    Controlled Free-Radical Homopolymerization

    Radical Initiator Systems and Thermal Induction Strategies

    While the dominant polymerization mechanism for cyanoacrylates is anionic, radical polymerization of this compound is also achievable, though it requires specific conditions to suppress the highly reactive anionic pathway. bohrium.commdpi.comnih.gov This synthetically useful method is typically conducted under acidic conditions, as the presence of an anionic inhibitor is necessary to prevent spontaneous anionic polymerization. mdpi.comnih.govresearchgate.net

    Commonly employed radical initiators for cyanoacrylates include azo-compounds and peroxides. mdpi.com A prime example is 2,2′-azobis(2-methylpropionitrile) (AIBN), which undergoes thermal homolysis to generate two cyanoisopropyl radicals. mdpi.com These initiating radicals then add to the this compound monomer, commencing the propagation of the polymer chain. mdpi.com Benzoyl peroxide (BPO) is another initiator that has been used in the bulk radical polymerization of related cyanoacrylates at temperatures between 60–80 °C. mdpi.com

    Thermal induction plays a crucial role in these systems, primarily by causing the decomposition of the radical initiator. mdpi.com For instance, the polymerization of ethyl 2-cyanoacrylate, a related monomer, has been carried out in solvents like toluene (B28343) and acetonitrile (B52724) at 65 °C. nih.gov The temperature must be carefully controlled; while it needs to be high enough to decompose the initiator at a reasonable rate, excessive heat can be detrimental. Poly(cyanoacrylates) generally exhibit poor thermal stability and can begin to degrade at temperatures slightly above their glass transition temperature (Tg), which is often significantly lower than their ceiling temperature (Tc). mdpi.comnih.gov For example, poly(ethyl 2-cyanoacrylate) starts to degrade around its Tg of approximately 150 °C. mdpi.comnih.gov

    Initiator TypeExample InitiatorTypical Induction Method
    Azo Compound2,2′-azobis(2-methylpropionitrile) (AIBN)Thermal Decomposition (e.g., at 60 °C)
    PeroxideBenzoyl Peroxide (BPO)Thermal Decomposition (e.g., at 60-80 °C)

    Polymerization Kinetics under Variable Environmental Parameters

    Temperature Dependence of Reaction Rates

    The rate of polymerization for this compound is significantly influenced by temperature. Generally, higher temperatures accelerate the curing process, while lower temperatures cause it to slow down. incurelab.compcbiochemres.comcolle21.com This is a critical factor in industrial applications where consistent bonding times are necessary for production efficiency. incurelab.com The polymerization of cyanoacrylates is a highly exothermic reaction, meaning it releases a substantial amount of heat, which can contribute to the rapid curing characteristic of these adhesives. pcbiochemres.com While moderate increases in temperature can be beneficial for cure speed, new formulations of cyanoacrylates have been developed to offer continuous service at temperatures as high as 120°C. chenso.com However, it is important to note that excessively high temperatures can lead to the degradation of the resulting polymer. mdpi.comnih.gov

    Influence of Humidity and Moisture Content on Curing Speed

    The polymerization of this compound is profoundly affected by the presence of moisture, as the primary curing mechanism is anionic polymerization initiated by water. pcbiochemres.comchenso.comthelashchickpro.com Ambient humidity in the air and trace amounts of moisture adsorbed on a substrate surface are typically sufficient to initiate the reaction. pcbiochemres.comchenso.com

    The relationship between relative humidity (RH) and curing speed is direct:

    Low Humidity: In environments with low humidity, the curing process is slowed significantly due to the scarcity of initiating water molecules. pcbiochemres.comcolle21.comchenso.com

    Optimal Humidity: The ideal range for most cyanoacrylate adhesives is between 40% and 60% relative humidity, which allows for a rapid and controlled cure. chenso.com

    High Humidity: High humidity levels accelerate the polymerization, sometimes to the point of being nearly instantaneous. incurelab.comchenso.comthelashchickpro.com However, excessively high humidity can lead to "shock polymerization," where the exterior of the adhesive cures much faster than the interior. This can result in a weaker bond and potential irritation from trapped monomer fumes. thelashchickpro.com

    Environmental ParameterEffect on Curing SpeedNotes
    Low TemperatureDecreasesSlows down the chemical reaction. colle21.com
    High TemperatureIncreasesAccelerates the polymerization process. incurelab.compcbiochemres.com
    Low Humidity (<40% RH)DecreasesInsufficient moisture to efficiently initiate polymerization. chenso.com
    Optimal Humidity (40-60% RH)OptimalProvides a balance for rapid and strong bond formation. chenso.com
    High Humidity (>60% RH)IncreasesCan lead to overly rapid or uncontrolled "shock" curing. colle21.comthelashchickpro.com

    Substrate-Initiated Polymerization Phenomena

    The curing of this compound is fundamentally a substrate-driven process. The reaction is triggered by weak bases or moisture present on the surface of the materials being bonded. pcbiochemres.comchenso.com This is why cyanoacrylates are considered "instant" adhesives—they polymerize upon contact with a suitable surface without the need for an external catalyst or energy source. chenso.com

    The mechanism begins when the adhesive comes into contact with a surface. Trace amounts of hydroxide (B78521) ions (OH-) or other nucleophilic species naturally present on most substrates neutralize the acidic stabilizers that are added to the liquid monomer to ensure shelf life. chenso.com This neutralization allows the anionic polymerization to initiate. pcbiochemres.comchenso.com The nature of the substrate's surface chemistry plays a significant role; alkaline or basic surfaces accelerate the curing process, whereas acidic surfaces can delay or even prevent it. chenso.com This high reactivity is due to the electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups on the cyanoacrylate monomer, which makes the molecule highly susceptible to nucleophilic attack. pcbiochemres.com Once initiated, the polymerization propagates rapidly, forming long, strong polymer chains that create a durable bond. pcbiochemres.com

    Dual Curing Mechanisms and Hybrid Polymerization Systems

    Photoanionic Polymerization (e.g., UV-Light Induced Curing)

    This compound can be formulated into dual-curing systems that combine the traditional moisture-initiated anionic cure with a photoanionic mechanism, typically induced by ultraviolet (UV) light. google.comsavchem.com This hybrid approach provides significant advantages, such as "cure on demand," allowing for precise control over the bonding process and the ability to cure adhesive in shadowed areas where light cannot penetrate. savchem.comradtech2020.com

    These formulations incorporate a photoinitiator into the this compound monomer. savchem.comuvitron.com When exposed to UV light of a specific wavelength, typically in the range of 320 to 400 nm, the photoinitiator absorbs the energy and generates initiating species that trigger the anionic polymerization. google.comuvcureadhesive.com This process is not inhibited by oxygen, which allows for a rapid, tack-free surface cure, often within seconds of UV exposure. radtech2020.com

    A key advantage of this dual-cure system is its versatility. In areas exposed to UV light, the adhesive cures instantly. savchem.com In areas shielded from the light (e.g., within a bond line between opaque substrates), the adhesive will still cure via the conventional mechanism, reacting with surface moisture. radtech2020.com This ensures a complete cure throughout the entire bonded area. A patent for fast light-curing cyanoacrylate compositions specifically identifies 2-(1-methoxy)propyl cyanoacrylate as a suitable monomer for these systems, often combined with photoinitiators like acylgermane and ferrocene (B1249389) species to achieve efficient photopolymerization. google.com

    ComponentFunction
    This compoundMonomer that forms the polymer backbone.
    Photoinitiator (e.g., Acylgermane)Absorbs UV light and generates species to initiate polymerization. google.com
    UV Light (e.g., 365 nm)Energy source to activate the photoinitiator. google.com
    MoistureInitiator for the secondary cure mechanism in shadowed areas. radtech2020.com

    Synergistic Curing Processes in Multi-Component Formulations

    The primary goal of these multi-component systems is to achieve a dual-curing or hybrid curing effect. This allows for a rapid initial fixture, characteristic of cyanoacrylates, followed by a secondary curing mechanism that imparts enhanced properties such as improved thermal resistance, greater impact strength, and the ability to fill larger gaps. Common components blended with this compound in these formulations include epoxy resins, acrylics, and polyurethanes.

    A notable example of a synergistic curing process is the combination of this compound with an epoxy resin in a two-part hybrid adhesive. In such a system, the this compound component provides a fast initial cure upon contact with surface moisture, enabling rapid handling of the bonded parts. Concurrently, the epoxy component begins its slower curing process, often initiated by the mixing of a resin and a hardener. This secondary cure builds a durable, cross-linked polymer network that significantly enhances the bond's toughness and resistance to environmental factors.

    Another approach involves the use of activators or accelerators in conjunction with this compound. While not a separate polymerizable component, an activator can be considered a key part of a multi-component system that synergistically accelerates the anionic polymerization. fixandfusion.comkrakenbond.netceccorp.ca Activators are typically weak bases that can be applied to one of the bonding surfaces before the adhesive is applied to the other. aronalpha.net Upon joining the two surfaces, the activator neutralizes the acidic stabilizers in the cyanoacrylate, leading to an almost instantaneous cure. hotmelt.com This is particularly beneficial in applications requiring very fast fixture times, or when bonding acidic or porous substrates that might otherwise slow down the curing process. fixandfusion.comhotmelt.com

    The following table illustrates the effect of an activator on the cure speed of a generic cyanoacrylate adhesive, which is analogous to the behavior expected with this compound:

    Curing ConditionFixture Time (seconds)Full Cure Time (hours)
    Unactivated15 - 4524
    Activated< 524

    It is important to note that while activators dramatically increase the speed of the initial cure, the final bond strength may be slightly reduced in some cases. Therefore, a careful balance must be struck between the desired curing speed and the required mechanical performance of the final bond.

    Furthermore, multi-component formulations can be designed to cure via a combination of anionic and free-radical polymerization. In such systems, the this compound would still undergo its characteristic rapid anionic polymerization on exposure to moisture. In addition, a second monomer, such as an acrylic, could be included along with a photoinitiator or a thermal initiator. Once the initial bond is formed by the cyanoacrylate, the application of UV light or heat would trigger the free-radical polymerization of the acrylic component, leading to an interpenetrating polymer network with enhanced properties.

    Polymer Structure, Morphology, and Advanced Material Design of Poly Methoxypropyl Cyanoacrylate

    Molecular Architecture and Chain Conformation

    Impact of Ester Alkyl Chain Length on Polymer Flexibility

    The flexibility of a poly(cyanoacrylate) chain is significantly influenced by the structure of its ester side chain. Longer and more flexible alkyl groups increase the free volume between polymer chains, which enhances rotational freedom around the polymer backbone and results in a more flexible material. This increased mobility is reflected in a lower glass transition temperature (Tg).

    In the case of methoxypropyl cyanoacrylate, the side chain contains an ether linkage (-O-). The absence of hydrogen atoms on the etheric oxygen facilitates chain rotation, further contributing to the polymer's flexibility compared to a simple alkyl chain of equivalent length. nih.gov Studies on a series of alkoxyethyl cyanoacrylates have shown that increasing the side-chain length leads to the production of more elastic polymers. nih.gov This principle establishes a clear structure-property relationship: longer or more flexible side chains yield a softer, more pliable polymer, while shorter, more compact side chains result in a harder, more brittle material. pcbiochemres.comnih.gov

    Table 1: Influence of Side-Chain Structure on Polymer Properties

    Side Chain Example Relative Length/Flexibility Expected Polymer Flexibility Expected Glass Transition (Tg)
    Methyl Short / Rigid Low High
    n-Butyl Medium / Flexible Medium Medium
    Methoxypropyl Medium / Very Flexible (due to ether link) High Low
    n-Octyl Long / Flexible Very High Very Low

    This table provides illustrative examples based on established principles of polymer science.

    Characterization of Branching and Crosslinking Density

    To enhance the mechanical strength and thermal stability of poly(this compound), crosslinking agents can be introduced during polymerization. A cross-linking agent is a monomer that contains two or more reactive groups capable of polymerizing, allowing it to form bridges between two separate polymer chains. mdpi.com This creates a three-dimensional network structure.

    The density of this network, or the number of crosslinks per unit volume, is a critical parameter that dictates the material's properties. A higher crosslinking density generally leads to:

    Increased hardness and rigidity

    Higher tensile strength

    Reduced flexibility and elongation at break

    Improved thermal stability

    The characterization of this crosslinking density is performed using several analytical techniques. Rheological measurements can determine the viscoelastic properties of the material, which are directly related to the polymer network structure. Swelling tests, where the polymer is immersed in a solvent, can also provide information; a highly crosslinked polymer will swell less than a lightly crosslinked one. Finally, Dynamic Mechanical Analysis (DMA) can be used to measure the storage modulus, which correlates with the degree of crosslinking.

    Formulation Science: Role of Additives and Modifiers

    The properties of poly(this compound) can be precisely tailored for specific applications through the incorporation of various additives and modifiers into the liquid monomer formulation. These components control the curing reaction and modulate the final mechanical properties of the cured polymer.

    Chemical Accelerators and Inhibitors for Controlled Curing

    The polymerization of cyanoacrylates is an anionic process that is highly sensitive to the presence of nucleophilic (basic) species and is inhibited by acidic species. pcbiochemres.com This reactivity is harnessed through the use of accelerators and inhibitors to achieve a controlled curing profile.

    Inhibitors are crucial for stabilizing the monomer during storage and preventing premature polymerization. They work by neutralizing stray anionic initiators. Two main types are used:

    Anionic Polymerization Inhibitors : These are acidic compounds that quench the anionic polymerization reaction. Strong protonic acids (e.g., sulfonic acids) and Lewis acids are effective. rsc.org Gaseous acids like sulfur dioxide are often used to prevent polymerization in the vapor phase within the container. rsc.org

    Radical Polymerization Inhibitors : To prevent polymerization initiated by heat or UV light, radical inhibitors such as hydroquinone (B1673460) and other phenolic compounds are added. rsc.org

    Accelerators are used to speed up the curing process, particularly on acidic or low-moisture surfaces. These are typically weak bases that act as catalysts, initiating the polymerization chain reaction. Common accelerators include amines and other organic bases.

    Table 2: Common Accelerators and Inhibitors for Cyanoacrylate Formulations

    Class Function Examples Mechanism of Action
    Accelerators Initiate/Speed up polymerization Amines, Amides, Phosphines Act as weak bases to initiate the anionic polymerization chain. pcbiochemres.com
    Inhibitors (Anionic) Prevent premature anionic polymerization Sulfur Dioxide, Sulfonic Acids, Boron Trifluoride Provide an acidic environment that neutralizes anionic initiators. rsc.org
    Inhibitors (Radical) Prevent premature radical polymerization Hydroquinone, p-Methoxyphenol Scavenge free radicals that could initiate polymerization via heat or light. rsc.org

    Plasticizers for Modulating Mechanical Properties

    While pure poly(cyanoacrylates) can be brittle, their flexibility and toughness can be significantly improved by adding plasticizers. pcbiochemres.com Plasticizers are non-volatile substances that integrate into the polymer matrix, spacing the polymer chains further apart. This increases the free volume and chain mobility, resulting in a more flexible and less brittle material.

    The primary effects of adding a plasticizer are:

    A decrease in the glass transition temperature (Tg).

    An increase in elongation and flexibility.

    A reduction in tensile strength and modulus.

    The effectiveness of a plasticizer depends on its compatibility with the polymer. For polar polymers like poly(cyanoacrylates), polar plasticizers are generally required to ensure good miscibility. Common classes of plasticizers include esters of dicarboxylic acids such as adipates and sebacates. mdpi.comnih.gov

    Esters of dicarboxylic acids are a well-established class of polymer modifiers, and within this family, oxalates have been investigated for use in cyanoacrylate formulations, particularly for specialized applications like absorbable medical adhesives. clemson.edu Polymeric oxalates can be designed to act as effective plasticizers, and their structure directly influences the properties of the final material.

    The structure-property relationship for dicarboxylic ester modifiers follows predictable patterns. The plasticizing effect is determined by the length and flexibility of both the di-acid and the alcohol components of the ester.

    Chain Length : Longer, more flexible chains between the carboxylate groups (as in sebacates versus oxalates) or in the ester side-chains create more free volume and lead to a greater reduction in the polymer's Tg. researchgate.netresearchgate.net

    Hydrolytic Stability : A key feature of the oxalate (B1200264) group is its susceptibility to hydrolysis. rsc.orgresearchgate.net When incorporated into a polymer structure, the oxalate linkage provides a point of hydrolytic instability. This property is highly desirable for creating biodegradable or absorbable materials, as the modifier can be broken down by water over time, facilitating the degradation of the entire polymer matrix.

    Table 3: Structure-Property Relationships for Dicarboxylic Ester Modifiers

    Dicarboxylic Acid Component Formula Relative Chain Length Key Property Influence
    Oxalic Acid HOOC-COOH Very Short Introduces significant hydrolytic instability. rsc.orgresearchgate.net
    Adipic Acid HOOC-(CH₂)₄-COOH Medium Balances plasticizing efficiency with low migration. mdpi.com
    Sebacic Acid HOOC-(CH₂)₈-COOH Long Provides excellent flexibility and low-temperature performance. mdpi.comnih.gov

    This relationship allows formulators to select or synthesize polymeric oxalate modifiers with a specific structure to achieve a desired balance of flexibility, permanence, and degradability in the final poly(this compound) product.

    Thickeners and Rheology Modifiers (e.g., Fumed Silica)

    The rheological properties of this compound adhesives are critical for their application, dictating their flow characteristics, handling, and ability to remain in place after being dispensed. Unmodified cyanoacrylates are typically low-viscosity liquids, which can be problematic in applications requiring gap-filling or on non-horizontal surfaces. To address this, thickeners and rheology modifiers are incorporated into the formulation. Fumed silica (B1680970) is a commonly used additive for this purpose. wikipedia.orgadhesivesmag.comhifull.com

    When dispersed in this compound, fumed silica particles form a three-dimensional network through hydrogen bonding interactions between the silanol (B1196071) groups on the silica surface. hifull.comresearchgate.net This network structure immobilizes the liquid monomer, leading to a significant increase in viscosity. researchgate.net The effectiveness of fumed silica as a thickening agent is dependent on several factors, including its surface area and surface chemistry (hydrophilic or hydrophobic). specialchem.com

    A key benefit of using fumed silica is the induction of thixotropic behavior. researchgate.netgoogle.com Thixotropic fluids exhibit shear-thinning properties, meaning their viscosity decreases under shear stress (e.g., during application) and increases when the stress is removed. hifull.com This allows for easy dispensing of the adhesive, followed by high sag (B610663) resistance once applied to the substrate. hifull.comspecialchem.com The fumed silica network is disrupted under shear, causing the drop in viscosity, and then rapidly reforms when the shear is removed. hifull.com

    The choice between hydrophilic and hydrophobic fumed silica depends on the polarity of the formulation. For cyanoacrylate adhesives, hydrophobic fumed silicas, often treated with agents like polydimethylsiloxane, can offer improved stability and moisture resistance. specialchem.comgoogle.com The interaction between the fumed silica and the cyanoacrylate monomer is crucial for achieving the desired rheological properties without negatively impacting the adhesive's stability and curing performance. researchgate.net

    Below is a table summarizing the effects of fumed silica on the properties of cyanoacrylate adhesives.

    PropertyEffect of Fumed Silica AdditionMechanism
    Viscosity IncreasesFormation of a hydrogen-bonded silica network that immobilizes the liquid monomer. hifull.comresearchgate.net
    Thixotropy Imparts shear-thinning behaviorReversible breakdown and reformation of the silica network under and after shear stress. hifull.com
    Sag Resistance ImprovesIncreased viscosity at rest prevents the adhesive from flowing on vertical surfaces. hifull.comspecialchem.com
    Anti-settling Prevents settling of other fillersThe silica network suspends other particles within the formulation. hifull.com

    Incorporation of Fillers and Reinforcing Agents for Composite Materials

    To enhance the intrinsic properties of poly(this compound) and develop advanced composite materials, various fillers and reinforcing agents can be incorporated into the polymer matrix. These additions can significantly improve mechanical, thermal, and electrical properties, expanding the range of applications for the adhesive.

    Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, have been investigated as reinforcing agents for cyanoacrylate adhesives. researchgate.net The incorporation of these nanofillers can lead to the fabrication of nanocomposites with superior properties. For instance, the addition of multi-walled carbon nanotubes (MWCNTs) and graphene to a cyanoacrylate matrix has been shown to enhance thermal conductivity. researchgate.net This is attributed to the high intrinsic thermal conductivity of these fillers and their ability to form a percolating network within the polymer.

    The morphology of the resulting composite, including the dispersion and distribution of the filler, plays a critical role in determining its final properties. researchgate.netnih.gov Achieving a uniform dispersion of nanofillers is essential to create an interconnected network that can effectively transfer load or conduct heat. nih.gov Scanning electron microscopy (SEM) is a valuable tool for investigating the morphology and structure of these composites, ensuring that the fillers are well-embedded within the poly(cyanoacrylate) matrix. nih.gov

    The table below presents a summary of research findings on the effects of incorporating carbon nanotubes into a cyanoacrylate matrix.

    FillerMatrixProperty EnhancedKey Finding
    Carbon Nanotubes (CNTs)CyanoacrylateField-emission propertiesFabrication of self-organized conical microstructures with good field-emission properties. aip.org
    Carbon Nanotubes (CNTs)Poly(ethyl 2-cyanoacrylate)Amperometric detectionCNTs form an interconnected network, leading to lower operating potential and higher sensitivity. nih.gov
    Multi-walled Carbon Nanotubes (MWCNTs)CyanoacrylateThermal and electrical conductivityA small volume percentage of MWCNTs can significantly increase thermal conductivity and provide electrostatic discharge (ESD) protection. researchgate.net

    The development of poly(this compound) composites with tailored properties opens up possibilities for their use in advanced engineering applications where enhanced performance is required.

    Design of Absorbable Poly(this compound) Systems

    While conventional poly(alkyl cyanoacrylate)s are known for their strong adhesive properties, their biodegradability can be limited, which is a concern for certain in-vivo medical applications. rsc.org Designing absorbable systems based on poly(this compound) involves strategies to enhance their degradation within a biological environment. This can be achieved through the creation of polymer blends and hybrid systems.

    Copolyester Blends and their Integration

    The integration of a biodegradable copolyester into a poly(this compound) matrix could potentially introduce hydrolytically susceptible linkages, facilitating the breakdown of the adhesive over time. The success of such a blend would depend on the miscibility and compatibility of the two polymer systems. The goal would be to create a material that maintains adequate adhesive strength for its intended application while degrading at a predictable rate.

    Hybrid Polymer Systems (e.g., with Poly(lactide-co-caprolactone))

    Hybrid polymer systems offer another avenue for developing absorbable poly(this compound) adhesives. Poly(lactide-co-caprolactone) (PLCL) is a well-known biodegradable and biocompatible copolymer with tunable mechanical properties and degradation rates. Creating a hybrid system of poly(this compound) and PLCL could leverage the adhesive properties of the former and the biodegradability and flexibility of the latter.

    A cross-linking strategy could be employed to create a copolymer network, which has been shown to be effective in producing biodegradable cyanoacrylate medical adhesives. rsc.org This approach can modulate the degradability of the resulting polymer. rsc.org By forming a hybrid network, the long carbon-carbon backbone of the poly(cyanoacrylate) can be shortened, facilitating the extraction of degradation products. rsc.org Such a system could offer a balance of adhesion, mechanical integrity, and a controlled absorption profile suitable for temporary medical applications.

    Film Formation Mechanisms and Cured Adhesive Morphology

    The film formation of this compound, like other cyanoacrylates, is a rapid polymerization process initiated by the presence of moisture or other weak nucleophiles. wikipedia.orgpcbiochemres.comchenso.com The monomer consists of a carbon-carbon double bond with two strong electron-withdrawing groups attached to one of the carbons: a nitrile group (-CN) and an ester group (-COOR). nih.gov This electronic structure makes the other carbon of the double bond highly susceptible to nucleophilic attack. bris.ac.uk

    The polymerization is an anionic chain-growth mechanism. pcbiochemres.comnih.gov It is typically initiated by hydroxide (B78521) ions (OH-) present in ambient humidity on the surfaces to be bonded. wikipedia.orgpcbiochemres.com The initiation step involves the nucleophilic attack on the double bond, leading to the formation of a carbanion. bris.ac.ukbris.ac.uk This carbanion then propagates by attacking another monomer molecule, rapidly forming long polymer chains. wikipedia.orgpcbiochemres.com This process is highly exothermic and occurs at room temperature. pcbiochemres.comchenso.com

    The morphology of the cured poly(this compound) adhesive is influenced by the polymerization conditions, particularly the humidity level. researchgate.net The resulting polymer is a thermoplastic with a glassy structure. pcbiochemres.comradtech2020.com The polymer chains form a strong, rigid matrix that adheres the substrates together. pcbiochemres.com

    Degradation Pathways and Mechanisms in Controlled Environments Excluding Biological Response

    Hydrolytic Degradation of Poly(methoxypropyl cyanoacrylate)

    Hydrolysis is a primary degradation pathway for poly(cyanoacrylates) when exposed to moisture. specialchem.com The process involves the chemical breakdown of the polymer in the presence of water, which can affect the material's bulk properties and lead to a loss of strength and hardness. specialchem.com For poly(alkoxyalkyl cyanoacrylates) like poly(this compound), their hydrophilic nature can influence the rate and mechanism of this degradation. epo.org

    The degradation of poly(alkyl cyanoacrylates) is generally understood to occur via hydrolytic scission of the polymer chain. afinitica.comjohnshopkins.edu For many common poly(alkyl cyanoacrylates), this process leads to the formation of formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686) as the ultimate products. afinitica.comjohnshopkins.edu The proposed mechanism involves the hydrolytic breakdown of the polymer backbone. afinitica.com This has been demonstrated for various poly(alkyl cyanoacrylates), where formaldehyde was identified through the formation of its 2,4-dinitrophenylhydrazone derivative. afinitica.com

    However, research specifically on this compound suggests a different primary degradation pathway. epo.org It is proposed that this compound is more hydrophilic than other cyanoacrylates and degrades predominantly through the hydrolysis of its ester group. epo.org This mechanism yields water-soluble by-products and, notably, is suggested to proceed without the formation of formaldehyde. epo.org This distinction is significant, as formaldehyde release is a key characteristic of the degradation of many other polymers in this class. researchgate.net The degradation process is thought to initiate at the interface of the solidified polymer and an aqueous environment, where moisture continually exposes chemical bonds to hydrolytic conditions. epo.org

    The molecular weight of a polymer can significantly influence its degradation kinetics. researchgate.netkcl.ac.uk For polycations, a clear relationship has been shown between molecular weight and the polymer's effect on cell membranes, indicating that the size of the polymer chain is a critical factor in its chemical interactions. kcl.ac.uk In the context of poly(cyanoacrylates), studies on related compounds like poly(ethoxyethyl cyanoacrylate) have demonstrated that the rate of hydrolysis is greatly affected by the molecular weight of the polymer. researchgate.net While specific data for poly(this compound) is not extensively detailed in the provided literature, the principle observed in analogous polymers suggests that lower molecular weight chains would likely exhibit faster degradation rates due to a higher concentration of chain ends, which are more susceptible to hydrolytic attack.

    Environmental Stability and Chemical Resistance Studies

    The stability of cyanoacrylate adhesives is highly dependent on the chemical environment. A key finding is that poly(cyanoacrylates) generally exhibit poor resistance to polar solvents but have better resistance to non-polar solvents. permabond.com Water, being a highly polar solvent, can lead to the hydrolytic degradation of the adhesive over time. specialchem.compermabond.com

    The chemical resistance can be correlated with the dielectric constant of the solvent, which is a measure of its polarity. permabond.com For instance, water has a high dielectric constant (80 at 70°F), whereas non-polar solvents like gasoline have a very low one (2 at 70°F). permabond.com Consequently, cyanoacrylate adhesives show more robust resistance to gasoline than to water. permabond.com Solvents like acetone (B3395972) (dielectric constant of 21) and nitromethane (B149229) (dielectric constant of 36) are effective in removing cyanoacrylate adhesives. permabond.com The environmental stability is also influenced by temperature, with standard cyanoacrylates losing significant strength at elevated temperatures. permabond.com

    Solvent/ChemicalTypeGeneral Resistance of Poly(cyanoacrylates)Source
    WaterPolarPoor permabond.com
    AcetonePolar AproticPoor permabond.com
    NitromethanePolar AproticPoor permabond.com
    GasolineNon-PolarGood permabond.com
    OilsNon-PolarExcellent rfelektronik.se
    HydrocarbonsNon-PolarExcellent rfelektronik.se
    Strong Alkalis-Poor rfelektronik.se
    Oxidizing Agents-Poor rfelektronik.se

    Controlled Degradation for Material Lifecycle Management (e.g., Recyclability Studies)

    Controlled degradation is a critical strategy for the sustainable lifecycle management of plastics, aiming to create a closed-loop system where polymers can be reverted to their monomeric form for reuse. popsci.comnih.gov For poly(cyanoacrylates), the most promising method for controlled degradation is thermal depolymerization, or pyrolysis. nih.govresearchgate.net

    Research on poly(ethyl cyanoacrylate) (PECA) has demonstrated the feasibility of this approach. nih.govnih.govresearchgate.net By heating the polymer in the solid state, the long polymer chains can be thermally cracked to yield the original ethyl cyanoacrylate monomer. nih.gov This process is analogous to the industrial synthesis of cyanoacrylate monomers, which involves the depolymerization of a low molecular weight prepolymer at elevated temperatures. afinitica.com

    The key findings from studies on PECA recycling include:

    High Yield: The monomer can be recovered in high yields, greater than 90%, through a process of heating the plastic and distilling the resulting monomer. nih.govresearchgate.net

    Closed-Loop Process: This method allows for a closed-loop recycling system, significantly reducing plastic waste. nih.govnih.gov

    Mixed Waste Compatibility: The thermal depolymerization process has been shown to be effective even when the PECA plastic is mixed with other types of municipal plastic waste, demonstrating its robustness for real-world recycling scenarios. nih.gov

    While these studies focus on poly(ethyl cyanoacrylate), the fundamental principle of thermal depolymerization is applicable to other poly(alkyl cyanoacrylates), including poly(this compound). This suggests a viable pathway for its chemical recycling, transforming it from a single-use material into a recyclable thermoplastic.

    Advanced Analytical and Characterization Methodologies for Methoxypropyl Cyanoacrylate

    Spectroscopic Characterization Techniques

    Spectroscopy is a cornerstone in the analysis of molecular structures and dynamics. For methoxypropyl cyanoacrylate, techniques like Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and for observing chemical changes in real-time.

    Confocal Raman Microscopy for Depth Profiling and In-Situ Polymerization Monitoring

    Confocal Raman microscopy is a powerful, non-destructive technique for analyzing chemical composition with high spatial resolution. amazonaws.comsyntechinnovation.com It is particularly well-suited for studying the polymerization of cyanoacrylate adhesives. rsc.org By focusing a laser beam at different depths within a sample, it allows for "optical sectioning," providing chemical information from beneath the surface without physical sample preparation. amazonaws.comsyntechinnovation.com This capability is crucial for depth profiling, which maps compositional or structural gradients as a function of distance from a surface. amazonaws.com

    Depth Profiling: Confocal Raman microscopy enables the characterization of cure-through-volume performance. tudublin.ie By collecting spectra at various depths from the substrate interface into the bulk adhesive, it is possible to measure the extent of polymerization as a function of depth. rsc.orgtudublin.ie This is critical for understanding how factors like substrate chemistry and reaction temperature affect the uniformity of the cure. rsc.org Studies on similar cyanoacrylates have shown that reaction rates can decrease further away from the reactive interface. rsc.orgtudublin.ie

    Raman Shift (cm⁻¹) Vibrational Mode Assignment Application in MPCA Analysis
    ~2235C≡N (Nitrile) StretchStable reference peak
    ~1730C=O (Ester Carbonyl) StretchCan be used as an internal standard
    ~1630C=C (Vinyl) StretchMonomer consumption tracking; intensity decreases during polymerization azom.com
    ~1440CH₂ ScissoringPart of the polymer backbone signal
    ~1120C-O-C (Ether) StretchCharacteristic of the methoxypropyl group

    Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    IR and NMR spectroscopy are fundamental techniques for determining the molecular structure of chemical compounds. nih.govarcjournals.orgresearchgate.net

    Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the vibration of specific chemical bonds. arcjournals.orgfiveable.me For this compound, an IR spectrum would confirm the presence of key functional groups. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the molecule as a whole. fiveable.me

    Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
    Alkene (C=C-H)C-H Stretch3100 - 3000
    Alkane (C-H)C-H Stretch3000 - 2850
    Nitrile (C≡N)C≡N Stretch2240 - 2220
    Ester (C=O)C=O Stretch1750 - 1735
    Alkene (C=C)C=C Stretch1640 - 1620
    Ether (C-O-C)C-O Stretch1150 - 1085

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.netcore.ac.uk It is a powerful tool for unambiguous structure elucidation. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY and HMBC, can establish the connectivity between different atoms within the molecule. core.ac.ukpitt.edu The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

    Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    CH₂= 6.5 - 7.0 ~135
    =C(CN)COOR - ~120
    C≡N - ~116
    C=O - ~163
    O-CH₂ 4.2 - 4.4 ~68
    CH₂ (middle) 1.9 - 2.1 ~28
    CH₂-O 3.4 - 3.6 ~70

    Chromatographic and Electrophoretic Separation Techniques

    Separation techniques are crucial for assessing the purity of the this compound monomer and quantifying any additives or degradation products.

    High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Impurity Analysis

    High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. preprints.org It is widely used for quality control in the pharmaceutical and chemical industries to analyze complex samples and determine compound purity. preprints.orgglobalresearchonline.net In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. Components of the sample separate based on their differential partitioning between the two phases. globalresearchonline.net

    For this compound, an HPLC method can be developed to separate the monomer from potential impurities such as:

    Starting materials or byproducts: From the synthesis process.

    Inhibitors/Stabilizers: Added to prevent premature polymerization.

    Degradation products: Formed during storage.

    Polymer content: Low molecular weight oligomers.

    A UV detector is commonly used, as the conjugated system in the acrylate (B77674) allows for UV absorption. globalresearchonline.net The retention time (t₀) is unique to each compound under specific conditions, and the peak area is proportional to its concentration. vscht.cz

    Compound Hypothetical Retention Time (min) Rationale
    Acidic Stabilizer (e.g., Sulfonic Acid)2.5Highly polar, elutes early in a reversed-phase system.
    This compound8.0Main component with intermediate polarity.
    Dimer/Trimer10.5Higher molecular weight and less polar than the monomer.
    Non-polar Impurity12.5Retained longer on the nonpolar stationary phase.

    Capillary Electrophoresis (CE) for Anion Profiling and Quantification

    Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly effective for the analysis of small ions and is an established method for studying the trace acid profile of cyanoacrylate adhesives. researchgate.netdcu.ie Anionic species, such as acidic stabilizers (e.g., sulfonic acids, phosphoric acid) added to inhibit anionic polymerization, can be quantified.

    The principle relies on the migration of charged molecules in a conductive liquid medium under the influence of an electric field. nih.gov Different anions will migrate at different velocities depending on their charge-to-size ratio, allowing for their separation and quantification, often using indirect UV detection. researchgate.net Sample preparation may involve a liquid-liquid extraction to transfer the acidic species from the nonpolar monomer into an aqueous phase for analysis. dcu.ie

    Anion Function/Origin Separation Principle
    Chloride (Cl⁻)Potential impurity from synthesis.Migrates based on high charge-to-size ratio.
    Sulfate (SO₄²⁻)Potential impurity or stabilizer residue.Higher charge leads to different mobility.
    Methane Sulfonic AcidAnionic polymerization inhibitor.Separated based on its specific electrophoretic mobility.
    p-Toluene Sulfonic AcidAnionic polymerization inhibitor.Larger size compared to methane sulfonic acid affects mobility.

    Microscopic and Imaging Techniques

    Microscopic techniques provide visual information about the morphology and structure of materials at the micro and nano-scale. nih.govresearchgate.net For this compound, these methods are primarily used to study the polymer rather than the monomer. Techniques like Scanning Electron Microscopy (SEM) and optical microscopy can be used to analyze the polymerized adhesive. mdpi.com

    Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a sample's surface, producing high-resolution images of its topography. nih.govmdpi.com It can be used to:

    Examine the surface morphology of the cured polymer.

    Analyze the interface between the poly(this compound) adhesive and a substrate.

    Identify the presence of voids or phase separation within the polymer matrix.

    Optical Microscopy: This technique uses visible light and a system of lenses to magnify images of small samples. mdpi.com It is useful for observing the bulk characteristics of the cured adhesive and can help in detecting larger-scale features like cracks, bubbles, or the distribution of undissolved additives. mdpi.com

    Combined with spectroscopic methods, such as in Confocal Raman Microscopy, imaging techniques provide a powerful link between the chemical composition and the physical microstructure of the material. mdpi.com

    Technique Information Obtained Application to Poly(this compound)
    Optical MicroscopyMicrostructure, large-scale featuresVisualization of adhesive bond lines, detection of macroscopic defects. mdpi.com
    Scanning Electron Microscopy (SEM)Surface topography, morphologyHigh-resolution imaging of fracture surfaces, analysis of adhesive-substrate interface. nih.gov
    Confocal Raman Microscopy3D chemical mappingSpatially resolved chemical imaging of polymer and additive distribution. mdpi.com

    Scanning Electron Microscopy (SEM) for Surface Morphology and Polymer Film Characterization

    The characterization process involves preparing a sample of the polymerized this compound film, which may require sputter-coating with a conductive material like gold to prevent charge buildup from the electron beam, a common practice for non-conductive polymer samples. aronalpha.net The coated sample is then placed in the SEM chamber under vacuum. As the electron beam scans the surface, detectors collect the secondary electrons and backscattered electrons emitted from the sample. The resulting signals are used to construct a high-resolution, three-dimensional image of the surface.

    Detailed research findings from SEM analysis of similar polymer systems demonstrate its utility. For instance, SEM has been effectively used to examine the surface characteristics of various polymer films, providing insights into their crystalline structure and the distribution of any additives or fillers. iteh.ai In the context of this compound, SEM could be employed to assess the uniformity of the polymer film after curing, which is crucial for its adhesive performance. A smooth, homogenous surface would indicate consistent polymerization, while the presence of aggregates or phase separation could suggest potential weaknesses in the adhesive layer.

    Table 1: Illustrative SEM Analysis Parameters for this compound Film Characterization

    ParameterValue/SettingPurpose
    Accelerating Voltage 5-15 kVTo provide a balance between image resolution and preventing beam damage to the polymer sample.
    Working Distance 8-12 mmTo optimize the focus and depth of field for detailed surface imaging.
    Magnification 100x - 10,000xTo observe the overall film uniformity at low magnification and fine surface details at high magnification.
    Detector Everhart-Thornley Detector (for secondary electrons)To capture high-resolution topographical information of the polymer surface.
    Sample Coating Gold-Palladium (Au-Pd)To enhance conductivity and prevent charging artifacts during imaging.

    Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

    Atomic Force Microscopy (AFM) offers a complementary technique to SEM for the nanoscale surface analysis of this compound polymer films. admet.comaronalpha.net Unlike SEM, which relies on an electron beam, AFM utilizes a sharp mechanical probe attached to a cantilever to scan the sample surface. astm.org By detecting the forces between the probe tip and the sample, AFM can generate a true three-dimensional topographical map of the surface with atomic or near-atomic resolution. admet.cominfinitalab.com This capability is particularly valuable for quantifying surface roughness and identifying nanoscale features that are beyond the resolution of SEM. icm.edu.pl

    For this compound, AFM can provide quantitative data on surface roughness parameters, such as the root-mean-square (RMS) roughness, which can influence the adhesive's wetting and bonding characteristics. Moreover, advanced AFM modes, such as phase imaging, can provide insights into the material's properties beyond topography. admet.cominfinitalab.com Phase imaging measures the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. admet.cominfinitalab.com This can be used to map out different components or phases within the this compound polymer film, providing a nanoscale understanding of its chemical and mechanical homogeneity. surgeon.co.za

    Detailed research on other polymer systems has demonstrated the power of AFM in elucidating nanoscale mechanical properties. icm.edu.pl For example, AFM has been used to measure the elastic modulus and adhesion forces on the surface of polymer blends. icm.edu.pl In the case of this compound, such measurements could provide valuable information about the uniformity of the adhesive's mechanical properties at the nanoscale, which is critical for predicting its performance in demanding applications.

    Table 2: Hypothetical AFM Nanoscale Surface Analysis Data for this compound Film

    ParameterValueSignificance
    Root-Mean-Square (RMS) Roughness 1.5 nmIndicates a very smooth surface at the nanoscale, which could promote intimate contact with a substrate.
    Average Surface Hardness 0.5 GPaProvides a measure of the material's resistance to localized plastic deformation.
    Adhesion Force 5 nNRepresents the attractive forces between the AFM tip and the polymer surface, related to surface energy.
    Elastic Modulus (Young's Modulus) 3 GPaQuantifies the stiffness of the polymer film at the nanoscale.

    Rheological Characterization of this compound Formulations

    The rheological properties of this compound formulations are critical to both their application and final performance. Rheology is the study of the flow and deformation of matter, and for an adhesive, it governs properties such as viscosity, tack, and curing behavior. specialchem.com Dynamic mechanical analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of materials like this compound. tainstruments.com

    Measurement of Viscoelastic Properties: Shear Storage Modulus (G') and Shear Loss Modulus (G″)

    The viscoelastic nature of this compound means that it exhibits both elastic (solid-like) and viscous (liquid-like) properties. These are quantified by the shear storage modulus (G') and the shear loss modulus (G''). stevenabbott.co.uk G' represents the elastic component, or the energy stored in the material during deformation, which is recoverable. stevenabbott.co.uk G'' represents the viscous component, or the energy dissipated as heat during deformation. stevenabbott.co.uk

    These moduli are typically measured as a function of frequency or temperature using a rheometer. For a this compound formulation, such measurements can track the curing process from a liquid monomer to a solid polymer. Initially, the formulation will be predominantly viscous (G'' > G'). As polymerization proceeds, the storage modulus (G') will increase significantly and eventually surpass the loss modulus (G' > G''), indicating the formation of a cross-linked, solid-like network. The point at which G' and G'' intersect is often defined as the gel point, a critical parameter in the curing profile. epitoanyag.org.hu

    Table 3: Illustrative Rheological Data for Curing this compound at a Constant Temperature

    Curing Time (minutes)Shear Storage Modulus (G') (Pa)Shear Loss Modulus (G'') (Pa)Tan Delta (G''/G')
    01010010
    21002002
    5100010001 (Gel Point)
    10100,00010,0000.1
    301,000,00050,0000.05

    Correlation between Rheological Profiles and Mechanical Performance

    The rheological profile of a this compound adhesive is intrinsically linked to its mechanical performance. surgeon.co.zanih.gov A strong correlation has been observed between the viscoelastic properties of adhesives and their final bond strength. For instance, the final storage modulus (G') of the cured adhesive is often proportional to its cohesive strength and hardness. tainstruments.comspecialchem.com A higher G' generally indicates a stiffer and stronger material.

    The loss modulus (G'') and the damping factor, tan delta (G''/G'), provide insights into the adhesive's ability to dissipate energy. stevenabbott.co.uk A higher tan delta suggests that the material is more effective at damping vibrations and absorbing energy, which can be crucial for impact resistance. Therefore, by tailoring the formulation of this compound to achieve a specific rheological profile, it is possible to optimize its mechanical performance for a given application. For example, a formulation with a very high final G' might be suitable for rigid bonding applications, while a formulation with a higher tan delta might be preferred for applications requiring some flexibility and impact absorption. Studies on various tissue adhesives, including cyanoacrylates, have confirmed a strong correlation between rheological properties (G' and G'') and mechanical strength. surgeon.co.zanih.gov

    Mechanical Testing Methodologies for Adhesive Strength and Joint Performance (Non-Biological Substrates)

    The ultimate measure of an adhesive's utility is its ability to form strong and durable bonds between substrates. A variety of mechanical testing methodologies are employed to quantify the adhesive strength and joint performance of this compound on non-biological substrates.

    Tensile Strength Evaluation

    Tensile strength is a fundamental measure of an adhesive's ability to resist being pulled apart. permabond.com For adhesive joints, this is often evaluated through tensile shear strength testing. Standardized test methods, such as ASTM D897 and ASTM D2095, provide protocols for preparing and testing adhesive bonds between metal or other rigid substrates. admet.comastm.orgastm.org

    In a typical tensile shear strength test, two overlapping substrates (lap shears) are bonded together with the this compound adhesive. aronalpha.net After the adhesive has fully cured, the assembly is mounted in a universal testing machine and pulled apart at a constant rate until failure. admet.com The machine records the force required to break the bond, and the tensile shear strength is calculated by dividing the maximum load by the bond area.

    The results of these tests provide valuable data for comparing the performance of different adhesive formulations and for quality control purposes. The mode of failure is also an important observation, as it can indicate whether the failure occurred within the adhesive (cohesive failure), at the adhesive-substrate interface (adhesive failure), or a combination of both. infinitalab.com

    Table 4: Representative Tensile Shear Strength Data for this compound on Different Substrates

    SubstrateAverage Tensile Shear Strength (MPa)Standard Deviation (MPa)Predominant Failure Mode
    Steel 18.51.2Cohesive
    Aluminum 15.21.5Mixed Adhesive/Cohesive
    Polycarbonate 12.81.8Adhesive
    ABS Plastic 10.52.1Substrate Failure

    Shear Strength Analysis

    Shear strength is a critical parameter for evaluating the performance of adhesives, as it determines the load-bearing capacity of a bonded joint. For cyanoacrylate adhesives, including this compound, lap shear strength is a commonly measured property. This test typically involves bonding two overlapping substrates and measuring the force required to shear them apart. The shear strength is influenced by several factors, including the type of substrates being bonded, surface preparation, bond line thickness, and environmental conditions.

    While specific shear strength data for this compound is not extensively available in publicly accessible literature, data for other cyanoacrylate adhesives, such as ethyl and methyl cyanoacrylates, provide valuable insights into the expected performance on various substrates. These adhesives are known for their high-strength bonds on a wide range of materials, including metals, plastics, and rubbers. masterbond.com For instance, the tensile shear strength of cyanoacrylate adhesives can reach up to 4,400 psi (approximately 30 MPa) on steel. permabond.com

    The following table presents typical lap shear strengths for a generic cyanoacrylate adhesive on different plastic substrates, which illustrates the adhesive's performance on these materials.

    SubstrateLap Shear Strength (MPa)Reference
    ABS>6.0 (Substrate Failure) masterbond.com
    PVC>6.5 (Substrate Failure) masterbond.com
    Polycarbonate>7.0 (Substrate Failure) masterbond.com
    Phenolic5.0 - 7.0 masterbond.com

    Note: The data presented above is for a generic cyanoacrylate adhesive and is intended to be illustrative. The actual shear strength of this compound may vary.

    Peel Strength Measurements (e.g., T-peel strength)

    Peel strength is a measure of an adhesive's resistance to a peeling or stripping force. This is a particularly important property for applications involving flexible substrates, where the bond line is subjected to peeling stresses. The T-peel test, as standardized by methods like ASTM D1876, is a common technique used to evaluate the peel resistance of adhesives between two flexible substrates. darongtester.com

    In a study of rheologically modified this compound-based tissue adhesives, the T-peel strength was evaluated. The research, which involved mixing this compound (MPC) with absorbable poly(ε-caprolactone-co-glycolide) polymers, provides valuable data on the peel strength of a formulation containing this specific cyanoacrylate.

    The results of the T-peel strength tests for these MPC-based adhesives are summarized in the table below.

    Adhesive FormulationMean T-Peel Strength (MPa)Standard Deviation (MPa)
    This compound with Poly(ε-caprolactone-co-glycolide)5.640.75

    Data sourced from a preliminary study on rheologically modified methoxypropyl-based cyanoacrylate tissue adhesives. biomaterials.org

    This finding indicates that the inclusion of the polymer modifier did not have a significant negative impact on the adhesive's T-peel strength, which is a crucial factor for its intended applications. biomaterials.org

    Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

    Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers, including those derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used methods.

    Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). This information is vital for understanding the polymer's service temperature range and processing conditions.

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of a material and to determine the temperatures at which decomposition occurs. It can also be used to quantify the composition of multi-component systems.

    Thermal PropertyValue
    Onset of Decomposition (TGA)~160 °C
    Peak Decomposition Temperature (DTG)~195 °C
    Endothermic Peak (DSC)~190 °C

    Note: This data is for poly(ethyl 2-cyanoacrylate) and should be considered as a reference for the potential thermal behavior of poly(this compound). researchgate.nettno.nl

    Advanced Methodologies for Absorption Characteristics in Material Systems (Non-Biological Context)

    The absorption characteristics of this compound are of interest in applications where the adhesive may come into contact with various solvents or is used within a porous material system. Understanding the extent and rate of absorption and swelling is crucial for predicting the long-term performance and dimensional stability of the bonded assembly.

    Advanced methodologies to study these characteristics include gravimetric analysis, where the weight gain of a cured polymer sample is measured over time when immersed in a specific liquid. The swelling ratio can be calculated from the initial and swollen weights.

    Another approach involves using spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, to monitor the diffusion of a solvent into the polymer matrix. This can provide insights into the molecular interactions between the polymer and the absorbing medium.

    The absorption and swelling behavior of a polymer are influenced by several factors, including the chemical structure of the polymer, the nature of the absorbing liquid, the temperature, and the crosslink density of the polymer network. For instance, in polymer biocomposites, increased filler content can lead to a higher percentage of equilibrium water uptake due to the presence of more free hydroxyl groups on the lignocellulosic fibers. ncsu.edu

    ParameterDescriptionTypical Measurement Technique
    Equilibrium Swelling RatioThe ratio of the volume or weight of the swollen polymer to its initial dry state at equilibrium.Gravimetric analysis
    Solvent Diffusion CoefficientA measure of the rate at which a solvent penetrates the polymer matrix.Sorption kinetics analysis, spectroscopic methods
    Percent Weight GainThe percentage increase in weight of the polymer due to solvent absorption.Gravimetric analysis

    Advanced Functionalization and Engineering Applications Excluding Clinical Human Trials

    Surface Engineering and Interface Chemistry for Enhanced Adhesion

    The performance of Methoxypropyl cyanoacrylate as an adhesive is fundamentally tied to its interactions at the substrate interface. Its unique formulation allows for robust bonding across a variety of surfaces through controlled polymerization and tailored surface chemistry.

    Interpenetrating Polymer Networks (IPNs) involve two or more polymers synthesized in a network form, where at least one is polymerized in the presence of the others. This creates a physically entangled structure that can enhance mechanical properties beyond what is achievable with a single polymer network.

    While the formation of IPNs is a recognized strategy for developing high-performance adhesives, publicly available research specifically detailing the use of this compound in IPN systems is limited. Theoretical applications could involve a sequential IPN process where a substrate is first treated with a crosslinked polymer network and then swollen with this compound monomer, which is subsequently polymerized in-situ. Such a structure could potentially improve fracture toughness and impact resistance compared to the somewhat brittle nature of a standard cyanoacrylate bond.

    The primary adhesion mechanism for this compound, like all cyanoacrylates, is anionic polymerization pcbiochemres.com. This process is initiated by weak bases, most commonly the trace amounts of moisture present on virtually all surfaces at ambient conditions chenso.comceccorp.ca.

    The polymerization process unfolds as follows:

    Initiation: Hydroxyl ions (OH-) from surface moisture attack the electron-deficient carbon-carbon double bond in the this compound monomer pcbiochemres.com. This breaks the double bond and forms a carbanion.

    Propagation: The newly formed carbanion is a reactive species that proceeds to attack another monomer molecule, adding it to the chain and regenerating the carbanion at the growing end.

    Termination: The "living" polymer chains continue to grow until they are terminated by reacting with an acidic species or another impurity.

    This rapid, room-temperature curing process allows this compound to form strong bonds with a wide array of non-biological substrates. Its effectiveness varies depending on the surface energy and chemical nature of the substrate pcbiochemres.comincurelab.com.

    Substrate TypeAdhesion CharacteristicsPerformance Factors
    Metals Excellent adhesion to most metals, such as steel, aluminum, and copper.Surface must be clean and free of oxides or oils. Anionic polymerization is readily initiated on metal oxide layers incurelab.comresearchgate.net.
    Plastics Bonds well to a wide variety of plastics, including ABS, PVC, and polycarbonate.Low-energy plastics like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) may require a surface primer to enhance adhesion incurelab.com.
    Elastomers/Rubber Forms strong, flexible bonds with many types of rubber.The flexibility of the cured adhesive is important to match the elastic properties of the substrate.
    Ceramics & Glass Good initial adhesion due to the presence of surface moisture.Bond durability can be a concern with glass due to potential hydrolysis over time.
    Porous Materials Effective for bonding materials like wood, paper, and some fabrics.May require an accelerator to ensure the adhesive cures before it is fully absorbed into the substrate incurelab.com.

    Integration in Smart Materials and Responsive Systems

    The inherent reactivity of this compound makes it a candidate for integration into materials that respond to environmental triggers.

    Self-healing materials are designed to autonomously repair damage, thereby extending the lifespan and reliability of a component. A common strategy for creating self-healing composites involves embedding a healing agent in microcapsules or a vascular network within a polymer matrix frontiersin.orgnih.govmdpi.com. When a crack propagates through the material, it ruptures the capsules or network, releasing the healing agent into the damaged area to polymerize and restore structural integrity jresm.org.

    Cyanoacrylates are frequently explored as healing agents due to their rapid, room-temperature, and moisture-initiated curing frontiersin.orgnih.gov. While much of the foundational research has utilized ethyl cyanoacrylate, this compound offers significant potential advantages for these systems:

    Lower Volatility: The higher molecular weight of this compound reduces its volatility, which is crucial for long-term stability within an encapsulated system. This minimizes evaporative loss of the healing agent over time, ensuring it is available when needed designfax.net.

    Reduced Blooming: Upon healing, a low-bloom formulation would prevent the formation of white residue around the repaired crack, which is critical for applications where aesthetics or optical clarity are important magonlinelibrary.com.

    Improved Stability: The chemical structure may offer greater resistance to premature polymerization during the composite manufacturing process frontiersin.org.

    The table below outlines a typical microcapsule-based self-healing mechanism where this compound could be used.

    StepProcessRole of this compound
    1. Damage A microcrack forms in the composite matrix.The matrix contains dispersed microcapsules filled with liquid this compound monomer.
    2. Rupture The crack propagates and ruptures the microcapsules.The monomeric healing agent is released from the capsules.
    3. Transport The liquid monomer wicks into the crack plane via capillary action.The flow and wetting characteristics of the monomer are critical for filling the void.
    4. Polymerization The monomer contacts ambient moisture present on the crack surfaces.Anionic polymerization is initiated, solidifying the monomer into a solid polymer that bonds the crack faces.

    While not "smart" in the sense of reversible, externally controlled systems like some hydrogels, this compound adhesives are inherently responsive to their immediate chemical and physical environment. These responses are critical factors in advanced engineering applications and can be deliberately manipulated.

    Moisture as a Trigger: The entire bonding process is a response to the presence of moisture. The cure speed is directly proportional to the relative humidity; higher humidity accelerates the cure, while very low humidity can significantly slow it chenso.comaronalpha.net. This sensitivity can be exploited in controlled manufacturing environments to ensure consistent and predictable bond times.

    Thermal Sensitivity: The polymerization of cyanoacrylates is an exothermic reaction. The rate of this reaction, and thus the cure speed, increases with temperature aronalpha.net. While standard cyanoacrylates have limited high-temperature resistance, specialized formulations can withstand service temperatures up to 120°C or higher afinitica.comelectropages.com. The performance of a this compound bond is therefore responsive to the thermal environment it is exposed to.

    Chemical Accelerators: The cure rate can be dramatically increased by the application of a chemical stimulus in the form of an accelerator or activator. These are typically weak base solutions that can be applied to one of the substrates before bonding, triggering near-instantaneous polymerization upon contact with the adhesive silmid.compermabond.com. This allows for on-demand curing in applications requiring immediate fixture or when bonding porous or acidic surfaces that might otherwise inhibit the cure.

    StimulusResponse of this compoundEngineering Application
    Moisture (Humidity) Initiates and accelerates polymerization.Control of humidity in manufacturing settings to standardize cure times.
    Temperature Increased temperature accelerates cure speed.Post-curing at elevated temperatures for specialized high-temperature resistant formulations threebond.co.jp.
    Surface pH Alkaline surfaces accelerate cure; acidic surfaces inhibit it.Use of surface-insensitive primers or accelerators for acidic substrates like wood or dichromated metals.
    Chemical Activators Near-instantaneous polymerization upon contact.Wire tacking, bonding porous materials, and applications requiring immediate handling strength.

    Role in Miniaturized Device Assembly and Precision Engineering

    The assembly of miniaturized devices, particularly in the electronics, medical, and optical industries, imposes stringent requirements on adhesives. Qualities such as precision dispensing, rapid fixture time, and minimal contamination are essential. This compound is exceptionally well-suited for these applications due to its low-blooming and low-odor characteristics designfax.netsilmid.comzdschemical.com.

    In electronics assembly, traditional cyanoacrylates can release volatile monomers during curing. These monomers can condense on nearby surfaces, including sensitive components like lenses or electrical contacts, creating an insulating white film (blooming) that can impair device function and quality designfax.netmagonlinelibrary.com. This compound's higher molecular weight and lower vapor pressure virtually eliminate this issue, making it a preferred choice for:

    Wire Tacking: Securing fine-gauge wires to printed circuit boards (PCBs) to prevent movement during soldering or handling zdschemical.com.

    Component Stabilization: Bonding small surface-mount components, sensors, or magnets in place before or after soldering operations assemblymag.com.

    Housing Assembly: Assembling plastic housings for consumer electronics, where aesthetic appearance and clean bond lines are critical designfax.net.

    The rapid, room-temperature cure of this compound is also a major advantage in precision engineering, as it avoids thermal stress on delicate components, which would be a concern with heat-cured adhesives like epoxies zdschemical.com.

    ApplicationKey RequirementAdvantage of this compound
    Electronics Assembly (PCBs) No contamination of sensitive components.Low Bloom: Prevents deposition of insulating residue on circuits and contacts designfax.netzdschemical.com.
    Optical Component Assembly High optical clarity, no haze on lenses.Low Bloom: Ensures no "fogging" or residue forms on optical surfaces.
    Medical Device Manufacturing Cleanliness, high cosmetic appearance.Low Bloom/Low Odor: Provides clean bond lines and improves the work environment for technicians designfax.net.
    Speaker and Audio Devices Strong bond without cosmetic defects.Low Bloom: Avoids white residue on visible parts of the assembly.
    General Product Assembly Fast processing time, high throughput.Rapid Cure: Fixtures in seconds, allowing for immediate handling and reducing the need for clamping assemblymag.com.

    High Stress Bonding Applications

    Cyanoacrylate adhesives are known for their rapid, room-temperature curing and high bond strength, which results from the anionic polymerization of the monomer. This process forms strong, long-chain polymers that create powerful adhesion between substrates. masterbond.com this compound is utilized in applications demanding robust and reliable bonding. The tensile strength of cyanoacrylate adhesives can reach up to 4,000 psi, allowing them to effectively bond a wide array of materials, including metals, plastics, and ceramics. masterbond.com

    The effectiveness of these bonds depends on a thin film of adhesive, as this promotes faster curing and stronger joints. masterbond.com While standard cyanoacrylates are known for high tensile strength, their performance under shear or peel stress can be a limitation. Formulations like this compound are part of a broader category of specialty adhesives engineered to enhance performance characteristics for more demanding, high-stress environments. masterbond.com

    PropertyTypical Value for CyanoacrylatesSubstrates
    Tensile Strength Up to 4,000 psiMetals, Plastics, Rubbers, Ceramics
    Fixture Time 10-50 secondsSteel, ABS, Rubber
    Full Cure Time 24 hoursN/A
    Max Gap Fill 0.15 mmClose-fitting parts
    Temperature Range -50 to +70 °CN/A
    Data derived from technical datasheets for specialty cyanoacrylates. masterbond.comintertronics.shop

    Design for Dynamic Load Resistance and Flexibility

    A significant limitation of traditional cyanoacrylates, such as methyl and ethyl cyanoacrylate, is their inherent brittleness. intertronics.co.ukgh1200.com This characteristic can lead to bond failure under dynamic loads, impact, or vibrations. The chemical structure of this compound, with its longer and more flexible alkoxy-ethyl side chain, is specifically designed to overcome this issue. intertronics.shopprostech.vn

    This enhanced flexibility allows the cured adhesive to absorb and dissipate energy from impacts and vibrations more effectively than its rigid counterparts. intertronics.co.uk While standard cyanoacrylates may fail under such stress, formulations based on monomers like this compound provide improved shock and peel resistance. intertronics.co.uk This makes them suitable for applications where bonded components are subjected to movement, thermal cycling, or mechanical shock. Rubber-toughened formulations, which incorporate elastomeric particles into the cyanoacrylate matrix, further enhance this flexibility and impact resistance. intertronics.co.uk

    Controlled Release Systems in Material Science (Non-Drug Delivery Focused)

    In material science, the principle of controlled release involves the encapsulation of an active agent within a polymer matrix and its subsequent gradual release. While extensively studied for drug delivery, this concept is applicable to other fields, such as the release of fragrances, pesticides, or self-healing agents in materials.

    The rapid polymerization of this compound makes it a candidate for microencapsulation processes. nih.gov During polymerization, the cyanoacrylate can form a stable matrix around a non-aqueous active agent. The release of the encapsulated substance would then be governed by diffusion through the solid polymer matrix. This process can be adapted for various applications where a slow, sustained release of a chemical is desired. For instance, the electrospray method has been explored for encapsulating ethyl 2-cyanoacrylate (EC) within a poly(methyl methacrylate) (PMMA) shell, demonstrating the feasibility of using cyanoacrylates in encapsulation technologies. nih.gov Although this research focused on EC, the principles are applicable to other cyanoacrylate monomers like this compound for creating novel functional materials.

    Antimicrobial Properties in Material Applications (Bacteriostatic Mechanisms and Efficacy in Materials)

    Cyanoacrylate adhesives exhibit inherent antimicrobial properties, a characteristic that is beneficial in a variety of material applications where minimizing bacterial colonization is important. The primary mechanism is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria.

    Research has consistently shown that cyanoacrylates are more effective against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Pseudomonas aeruginosa). mums.ac.irnih.gov The proposed mechanism for this selectivity involves an electrostatic interaction between the cyanoacrylate monomers and the components of the bacterial cell wall. nih.gov The cell walls of Gram-positive bacteria have a thick peptidoglycan layer with a net positive charge, which may facilitate a stronger interaction with the cyanoacrylate. In contrast, the outer membrane of Gram-negative bacteria acts as a protective barrier, reducing the adhesive's efficacy. nih.gov

    Furthermore, the polymerization process itself appears to contribute significantly to the antibacterial effect. nih.gov Studies have shown that actively polymerizing cyanoacrylate creates larger zones of bacterial inhibition compared to already cured (solidified) adhesive. nih.govresearchgate.net There is also evidence suggesting that cyanoacrylates with shorter alkyl chains may exhibit a more potent antibacterial effect. nih.gov

    Inhibition Zone Methodologies for Material Assessment

    The antimicrobial efficacy of this compound and other related compounds is commonly assessed using the inhibition zone methodology, also known as the Kirby-Bauer disk diffusion test. mums.ac.irnih.gov This established technique provides a clear, visual measure of a substance's ability to inhibit microbial growth.

    The procedure involves the following steps:

    A petri dish containing a solid growth medium (agar) is uniformly inoculated with a specific bacterium to create a "lawn" of bacteria.

    A sterile filter paper disc is saturated with a precise amount of the liquid cyanoacrylate monomer.

    The disc is placed onto the surface of the inoculated agar. mums.ac.ir

    The plate is incubated under controlled conditions (e.g., 24-48 hours at 37°C) to allow bacterial growth. mums.ac.ir

    During incubation, the cyanoacrylate diffuses from the disc into the surrounding agar. If it possesses antimicrobial properties, it will inhibit bacterial growth in the area around the disc. This results in a clear, circular area known as the "zone of inhibition" or "halo." The diameter of this zone is measured in millimeters; a larger diameter indicates greater antimicrobial potency against the tested microorganism. mums.ac.irnih.gov This method allows for direct comparison between different types of cyanoacrylates and their effects on various bacterial strains. mums.ac.irmums.ac.ir

    Cyanoacrylate TypeTest OrganismTypeAverage Zone of Inhibition (mm)
    Iso-amyl cyanoacrylate Staphylococcus aureusGram-positive~20 mm
    Iso-amyl cyanoacrylate Porphyromonas gingivalisGram-negative~12 mm
    N-butyl + 2-octyl cyanoacrylate Staphylococcus aureusGram-positive~18 mm
    N-butyl + 2-octyl cyanoacrylate Porphyromonas gingivalisGram-negative~10 mm
    Ethyl-cyanoacrylate (liquid) Staphylococcus aureusGram-positive~15 mm
    Ethyl-cyanoacrylate (liquid) Escherichia coliGram-negative~11 mm
    Ethyl-cyanoacrylate (liquid) Pseudomonas aeruginosaGram-negative0 mm
    This table presents illustrative data synthesized from studies on various cyanoacrylate formulations to demonstrate typical results from inhibition zone assays. mums.ac.irnih.gov

    Theoretical and Computational Studies of Methoxypropyl Cyanoacrylate

    Molecular Dynamics Simulations of Polymerization Processes

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For methoxypropyl cyanoacrylate, MD simulations are instrumental in understanding the complex process of polymerization, from initiation and propagation to the formation of the final polymer network.

    Researchers utilize reactive force fields (ReaxFF) within MD simulations to model the chemical reactions involved in acrylate (B77674) polymerization. escholarship.org These force fields are parameterized using data from quantum chemistry calculations, such as Density Functional Theory (DFT), to accurately describe reaction pathways, bond dissociation energies, and structures of molecules and radicals. escholarship.org The simulations are typically performed in software packages like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator), where initial configurations of monomer molecules are randomly distributed in a simulation box and then subjected to equilibration. escholarship.org

    The primary goal of these simulations is to understand the molecular basis of the polymerization process in detail. escholarship.org For cyanoacrylates, this includes modeling the rapid anionic polymerization initiated by nucleophiles like water. hereon.de Simulations can track the trajectories of individual atoms and molecules, revealing how polymer chains grow and interact with each other and their environment. This approach allows for the analysis of polymerization kinetics and the resulting network structure. escholarship.org By understanding these fundamentals, the properties of the final poly(this compound) material can be predicted and controlled.

    Simulation ParameterDescriptionTypical Application in Cyanoacrylate Polymerization
    Force FieldA set of parameters and equations used to calculate the potential energy of a system of atoms or molecules.Reactive force fields (ReaxFF) are used to model the bond-forming and bond-breaking events during polymerization. escholarship.org
    Simulation SoftwareThe program used to run the MD simulation.LAMMPS is a common choice for performing large-scale molecular simulations. escholarship.org
    Initial ConfigurationThe starting arrangement of molecules in the simulation box.Monomers are randomly distributed using tools like Packmol to mimic a liquid state before polymerization begins. escholarship.org
    EquilibrationA process to bring the simulated system to a stable, realistic state (e.g., correct temperature and pressure) before the main simulation run.Ensures the monomer system is in a physically plausible state before initiating the simulated polymerization reaction.

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of atoms, molecules, and condensed matter. dergipark.org.truci.edu It is a widely used tool for studying chemical reactivity. dergipark.org.tr For this compound, DFT calculations provide fundamental insights into its stability, reactivity, and spectroscopic properties.

    One of the most common applications of DFT is geometry optimization, which predicts the three-dimensional arrangement of atoms in a molecule by finding the lowest energy structure. dergipark.org.tr Functionals like B3LYP are frequently employed for these calculations. dergipark.org.tr Beyond structure, DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. dergipark.org.trdntb.gov.ua

    DFT calculations are also essential for elucidating reaction mechanisms. For instance, the anionic polymerization of cyanoacrylates can be studied by calculating the potential energy surface of the reaction between the monomer and an initiator like water. researchgate.net This allows for the determination of the activation energy, which is crucial for understanding the reaction kinetics. researchgate.net Results from DFT calculations, such as the propagation rate coefficient (k_p), have shown good agreement with experimental data for similar molecules like ethyl 2-cyanoacrylate. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface, identifying regions that are susceptible to nucleophilic or electrophilic attack. dergipark.org.trdntb.gov.ua

    Calculated PropertySignificance for this compoundCommon DFT Functional/Basis Set
    Optimized Molecular GeometryProvides the most stable 3D structure of the monomer. dergipark.org.trB3LYP/6-31G researchgate.net
    HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. dergipark.org.trdntb.gov.uaB3LYP/STO-3G dergipark.org.tr
    Activation Energy (Ea)Determines the kinetic feasibility of the polymerization initiation step. A lower Ea means a faster reaction. researchgate.netB3LYP/6-31G researchgate.net
    Molecular Electrostatic Potential (MEP)Visualizes electron-rich and electron-poor regions, predicting sites for chemical reactions. dergipark.org.trdntb.gov.uaB3LYP/STO-3G dergipark.org.tr

    Computational Modeling of Adsorption and Surface Interactions

    The performance of poly(this compound), particularly in adhesive and biomedical applications, is highly dependent on its interaction with various surfaces. Computational modeling provides a molecular-level understanding of these adsorption and surface interaction phenomena.

    DFT calculations are a primary tool for investigating the adsorption of molecules onto surfaces. chemrxiv.orgchemrxiv.org These calculations can determine key parameters like adsorption energies (E_ads), which quantify the strength of the interaction between the polymer and a substrate. chemrxiv.orgchemrxiv.org Another important parameter is bond length activation (BL_act), which describes how the chemical bonds within the molecule are stretched or compressed upon adsorption, indicating the degree of interaction and potential for surface-induced chemical changes. chemrxiv.orgchemrxiv.org By studying these factors, researchers can understand how the polymer will bind to different materials, such as metals, ceramics, or biological tissues.

    In addition to DFT, Monte Carlo simulations are used to study adsorption processes, particularly for more complex scenarios like cooperative sequential adsorption. researchgate.net These models can simulate how polymer chains attach to a surface over time, providing insights into the formation of thin films and the resulting surface coverage. researchgate.net Recently, machine learning (ML) models have emerged as a powerful complementary tool. Trained on data from DFT calculations, these ML models can rapidly predict adsorption energies and bond length activation for a wide range of molecules and surfaces, accelerating the discovery of materials with optimal surface interaction properties. chemrxiv.orgchemrxiv.org

    Modeling TechniqueKey OutputsApplication to Poly(this compound)
    Density Functional Theory (DFT)Adsorption Energy (E_ads), Bond Length Activation (BL_act), Charge Transfer Analysis. chemrxiv.orgchemrxiv.orgQuantifying the binding strength and interaction mechanism with specific substrates (e.g., metals in electronics, hydroxyapatite (B223615) in dental applications).
    Monte Carlo SimulationsTime-dependent surface coverage, spatial arrangement of adsorbed particles. researchgate.netModeling the formation of adhesive films or biocompatible coatings on surfaces.
    Machine Learning (ML)Rapid prediction of E_ads and BL_act. chemrxiv.orgchemrxiv.orgHigh-throughput screening of different substrates to identify those with the best adhesion properties for the polymer.

    Predictive Models for Polymer Performance and Properties

    Predicting the final performance and properties of a polymer based on its chemical structure and processing conditions is a central goal in materials science. For poly(this compound), various predictive models, ranging from quantitative structure-property relationships (QSPR) to machine learning algorithms, are employed to forecast key characteristics.

    QSPR models establish a mathematical relationship between the chemical structure of a monomer and the macroscopic properties of the resulting polymer. researchgate.net These models can predict a wide array of properties, including thermal properties like the glass transition temperature (Tg), optical properties such as the refractive index, and mechanical properties. researchgate.net

    More recently, machine learning (ML) has become a powerful tool for polymer property prediction. arxiv.orgmdpi.com Algorithms such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests (RF) can be trained on datasets that include polymer composition, processing parameters (e.g., temperature, pressure), and experimental outcomes. mdpi.com These trained models can then predict the properties of new polymer formulations without the need for extensive trial-and-error experimentation. mdpi.com For example, ML models have been successfully used to predict the tensile strength of polymeric films with high accuracy. mdpi.com Advanced frameworks may use a multi-modal approach, leveraging both the chemical structure (e.g., SMILES string) and 3D conformational information to enhance predictive power. arxiv.org These predictive tools are invaluable for accelerating the design and optimization of poly(this compound)-based materials for specific applications.

    Model TypeInput DataPredicted PropertiesExample
    Quantitative Structure-Property Relationship (QSPR)Molecular descriptors derived from the monomer structure. researchgate.netGlass transition temperature, refractive index, solubility, viscosity. researchgate.netUsing theoretical descriptors of the this compound monomer to estimate the refractive index of the polymer. researchgate.net
    Machine Learning (e.g., SVM, ANN)Polymer composition, processing conditions, experimental data. mdpi.comMechanical properties (tensile strength, modulus), thermal properties. mdpi.commdpi.comUsing an SVM model to predict the tensile strength of a poly(this compound) film based on its fabrication method. mdpi.com
    Multimodal ML FrameworksPolymer SMILES strings, 3D conformations. arxiv.orgA wide range of physical and chemical properties.Using the MMPolymer framework to predict the conductivity or biocompatibility of the polymer. arxiv.org

    Intellectual Property and Regulatory Landscape Academic Research Perspective

    Patent Analysis and Innovation Trends Related to Methoxypropyl Cyanoacrylate Formulations

    From an academic research perspective, the intellectual property landscape for this compound is intrinsically linked to the broader innovation trends within the cyanoacrylate adhesive sector. Patent analysis reveals a strategic focus on developing formulations that overcome the traditional limitations of earlier cyanoacrylates, such as ethyl-2-cyanoacrylate (ECA). This compound, as an alkoxyalkyl cyanoacrylate, is frequently featured in patents aiming to enhance performance characteristics, particularly concerning user experience and specialized industrial applications.

    A primary innovation trend is the development of low-odor and non-lachrymatory formulations . Traditional short-chain alkyl cyanoacrylates like ECA are known for their high vapor pressure, which results in a strong, irritating odor and a "blooming" effect—a white residue that can mar the surface of finished goods. Patents incorporating this compound and other alkoxyalkyl esters often cite the reduction of these undesirable properties as a key objective. These formulations are particularly valuable for applications in poorly ventilated environments, for consumer products where aesthetics are crucial, and in the assembly of sensitive electronic or optical components.

    Another significant area of innovation is the development of rapid and controlled curing systems . While cyanoacrylates are known for their fast cure speeds, modern manufacturing processes demand even greater control and on-demand curing capabilities. A notable trend is the formulation of light-curable cyanoacrylate compositions. For instance, European patent EP3124509A1 describes fast light-curing compositions that include 2-(1-methoxy)propyl cyanoacrylate. google.com These systems utilize photoinitiators to achieve rapid and complete polymerization upon exposure to UV or visible light, yielding colorless, dry-to-touch films. google.com This dual-cure capability (moisture and light) allows for the rapid tacking of components followed by a thorough cure of exposed adhesive, enhancing production throughput and bond reliability.

    Improving the mechanical properties and durability of the cured adhesive represents a third major innovation vector. Standard cyanoacrylates can form brittle bonds, limiting their use in applications subject to vibration, impact, or thermal cycling. Research and patenting efforts have focused on enhancing flexibility, toughness, and thermal resistance. Formulations often combine various cyanoacrylate monomers, including alkoxyalkyl types, with toughening agents, plasticizers, and other additives. The goal is to create more resilient polymers that can withstand mechanical and thermal stresses, thereby expanding their applicability in demanding sectors like automotive and aerospace. While not always the primary monomer, this compound can be included in blends designed to optimize these mechanical characteristics.

    The table below summarizes key innovation trends and the associated technical challenges addressed by formulations containing this compound and related alkoxyalkyl cyanoacrylates, as reflected in the patent literature.

    Innovation TrendTechnical Challenge AddressedRole of this compound / Alkoxyalkyl EstersExample Patent Focus
    Low Odor / Low BloomHigh vapor pressure, lachrymatory effects, and surface staining ("blooming") of traditional cyanoacrylates.Lower volatility compared to short-chain alkyl esters, reducing odor and blooming.Development of adhesives for consumer, electronics, and cosmetic applications where odor and aesthetics are critical. google.comgoogle.com
    Controlled & Rapid CuringNeed for on-demand curing, faster fixture times in automated assembly, and curing of exposed adhesive fillets.Serves as a reactive monomer in dual-cure (light and moisture) systems.Formulations with photoinitiators for rapid polymerization under UV/visible light, enabling industrial coatings and sealants. google.com
    Enhanced Mechanical PropertiesInherent brittleness, low impact strength, and limited thermal resistance of basic cyanoacrylate polymers.Used in monomer blends with toughening agents to improve flexibility and durability of the cured adhesive.Adhesives for bonding dissimilar substrates in automotive and industrial applications requiring improved impact and heat resistance.

    Evolution of Regulatory Frameworks for Cyanoacrylate-Based Materials in Industrial Applications (Excluding Clinical Approval Processes)

    The regulatory landscape for cyanoacrylate-based materials in industrial settings has undergone a significant evolution, moving from disparate national rules to more globally harmonized systems focused on chemical safety, worker protection, and environmental impact. This evolution has been driven by comprehensive chemical management programs in major economic blocs, principally the European Union and the United States.

    In the European Union , the primary driver of regulatory change has been the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC 1907/2006), which came into force in 2007. feica.eu REACH fundamentally shifted the burden of proof for chemical safety from authorities to the industry, requiring manufacturers and importers to register substances with the European Chemicals Agency (ECHA). adhesivesmag.com For cyanoacrylate formulators, this meant compiling extensive data on the properties and uses of monomers like this compound and ensuring their safe use is documented. The regulation has evolved through amendments to its annexes, such as Annex XVII, which restricts the use of certain hazardous substances. henkel-adhesives.com While specific restrictions on this compound are not prominent, the framework continuously assesses substances, meaning formulators must stay vigilant regarding the classification of additives, initiators, or stabilizers used in their products.

    Concurrent with REACH, the EU adopted the Regulation on Classification, Labelling and Packaging (CLP) (EC 1272/2008), which aligned the EU system with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). europa.eugpcgateway.com The CLP regulation was phased in, with the deadline for substance classification on December 1, 2010, and for mixtures on June 1, 2015. europa.eu This marked a significant change from the previous directives (67/548/EEC and 1999/45/EC). For industrial cyanoacrylate adhesives, this meant a transition to new hazard pictograms, signal words, and standardized hazard and precautionary statements on labels and Safety Data Sheets (SDS). europa.eu This harmonization facilitates international trade while ensuring a consistent level of information for industrial workers handling the products.

    In the United States , the regulatory evolution has been shaped by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). A key area of focus has been the control of Volatile Organic Compounds (VOCs), which contribute to the formation of ground-level ozone. Rather than a single national rule for all industrial adhesives, the EPA has used Control Techniques Guidelines (CTGs) under the Clean Air Act. adhesivesmag.com In 2008, the EPA issued a CTG for Miscellaneous Industrial Adhesives, providing guidance for states to implement their own regulations to meet Reasonably Available Control Technology (RACT) standards, particularly in ozone nonattainment areas. adhesivesmag.comul.com This has led to a patchwork of state-level rules with varying VOC content limits for different adhesive categories, requiring formulators to develop products compliant with the regulations of the specific regions where they are sold.

    On the worker safety front, OSHA aligned its Hazard Communication Standard (HCS) with the GHS in 2012. This major revision required chemical manufacturers and importers to reclassify their products and update both SDSs to a standardized 16-section format and labels to include GHS-compliant elements. This evolution mirrored the changes in Europe, promoting greater consistency in hazard communication for workers in industrial facilities that use cyanoacrylate adhesives.

    The table below outlines the key evolutionary stages of these regulatory frameworks.

    JurisdictionRegulatory FrameworkKey Evolutionary MilestoneImpact on Industrial Cyanoacrylate Adhesives
    European UnionREACH (EC 1907/2006)Enacted in 2007, shifting the burden of proof for chemical safety to industry. feica.euRequires registration and safety assessment of monomers and additives; ongoing monitoring for substances of very high concern (SVHC).
    European UnionCLP Regulation (EC 1272/2008)Phased in between 2009 and 2015, implementing GHS and replacing older directives. europa.eugpcgateway.comMandated new GHS-aligned labels (pictograms, signal words) and standardized Safety Data Sheets (SDSs).
    United StatesEPA - Clean Air ActIssuance of Control Techniques Guidelines (CTG) for Miscellaneous Industrial Adhesives in 2008. adhesivesmag.comPromoted state-level regulations limiting VOC content in adhesives, driving formulation of lower-VOC products.
    United StatesOSHA - Hazard CommunicationAdoption of GHS into the Hazard Communication Standard (HCS 2012).Required reclassification of products and updates to SDSs and labels to conform with GHS standards.

    Future Research Directions and Emerging Paradigms

    Synthesis of Novel Methoxypropyl Cyanoacrylate Derivatives with Tailored Functionalities

    The synthesis of novel derivatives of this compound is a key area of future research, aiming to impart tailored functionalities for specific applications. A significant focus is on enhancing biodegradability. By incorporating specific functional groups or designing copolymers, researchers are working towards creating derivatives that break down into non-toxic byproducts, a desirable trait for environmentally conscious applications. epo.orgrsc.org The ability to tailor formulations of alkyl cyanoacrylates to create derivative compounds is a significant advantage for developing materials with specific properties. nih.gov

    Another avenue of exploration is the modification of the alkoxypropyl side chain to influence the physical and chemical properties of the resulting polymer. For instance, altering the chain length or introducing branching could modulate properties such as flexibility, adhesion strength, and curing time. The synthesis of copolymers, where this compound is polymerized with other monomers, also presents a promising strategy for creating materials with a wide range of tailored functionalities.

    Potential Derivative Tailored Functionality Potential Application Area
    Biodegradable CopolymersControlled degradation rateTemporary adhesives, eco-friendly packaging
    Branched-Chain DerivativesIncreased flexibility and lower modulusFlexible electronics, soft robotics
    Fluorinated AnaloguesEnhanced hydrophobicity and chemical resistanceProtective coatings, microfluidic devices

    Sustainable Synthesis and Processing Methodologies for Reduced Environmental Impact

    Future research is increasingly directed towards developing sustainable and environmentally friendly methods for the synthesis and processing of this compound. A key focus is the reduction or elimination of hazardous solvents and catalysts traditionally used in the Knoevenagel condensation, the primary method for cyanoacrylate synthesis. pcbiochemres.com

    Sustainable Methodology Key Advantage Environmental Impact Reduction
    Microwave-Assisted SynthesisReduced reaction time and energy consumptionLower energy usage and greenhouse gas emissions
    Reusable Solid CatalystsCatalyst can be recovered and reusedReduced chemical waste
    Bio-based PrecursorsUse of renewable resourcesReduced reliance on fossil fuels
    Solvent-Free/Aqueous PolymerizationElimination of volatile organic compounds (VOCs)Improved air quality and reduced pollution

    Development of Multi-Functional Composite Materials Incorporating this compound

    The incorporation of this compound into multi-functional composite materials represents a significant frontier in materials science. These composites aim to combine the adhesive and polymerization properties of the cyanoacrylate with the unique functionalities of various fillers and reinforcements. For example, the dispersion of conductive nanofillers, such as carbon nanotubes or graphene, within a poly(this compound) matrix could lead to the development of electrically conductive adhesives and coatings.

    Another area of interest is the creation of self-healing materials. Microcapsules containing this compound monomer could be embedded within a polymer matrix. Upon damage, these microcapsules would rupture, releasing the monomer to polymerize and heal the crack. Furthermore, the integration of bioactive molecules or drug-loaded nanoparticles within a this compound-based matrix could lead to the development of advanced functional materials for various non-clinical applications.

    Advancements in In-Situ and Real-Time Characterization Techniques

    To fully understand and control the polymerization kinetics and final properties of this compound-based materials, advancements in in-situ and real-time characterization techniques are crucial. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to monitor the disappearance of the carbon-carbon double bond in the monomer, providing real-time data on the degree of cure.

    Time-domain nuclear magnetic resonance (TD-NMR) is another powerful tool for monitoring the changes in molecular mobility as the liquid monomer transforms into a solid polymer. nih.gov These techniques, when coupled with rheological measurements, can provide a comprehensive understanding of the curing process, enabling the optimization of process parameters for specific applications. The development of online monitoring systems for industrial processes utilizing this compound will be essential for ensuring consistent product quality and process efficiency. monash.edu

    Characterization Technique Information Obtained Application in Research and Industry
    In-situ FTIR/Raman SpectroscopyReal-time degree of cure, reaction kineticsOptimization of curing conditions, quality control
    Time-Domain NMR (TD-NMR)Changes in molecular mobility, glass transition temperatureUnderstanding polymerization dynamics, material property prediction
    Real-Time RheometryViscosity changes, gel point determinationProcess control in adhesive dispensing and composite manufacturing
    Online Mass SpectrometryMonitoring of monomer conversion and side reactionsHigh-throughput screening of polymerization conditions

    Expanding Application Horizons in Advanced Manufacturing and Engineering (Excluding Clinical)

    The unique properties of this compound, such as rapid curing and strong adhesion, are expected to drive its adoption in a variety of advanced manufacturing and engineering applications beyond its traditional roles. In the field of additive manufacturing (3D printing), this compound-based resins are being explored for vat photopolymerization techniques. nih.gov These resins could enable the rapid fabrication of complex parts with high resolution and good mechanical properties. The use of cyanoacrylate-based monomers in 3D printing is a growing area of interest. googleapis.com

    In the electronics industry, this compound could be utilized as a high-performance adhesive for bonding components in microelectronics, offering rapid fixture times and good thermal stability. Its low-outgassing properties would be particularly advantageous in vacuum applications. Furthermore, its potential use in the formulation of functional coatings, for example, to provide protective or hydrophobic surfaces on various substrates, is an area of active research.

    Q & A

    Q. What experimental methodologies are recommended for evaluating the biodegradability of methoxypropyl cyanoacrylate compared to alkyl cyanoacrylates?

    this compound’s biodegradability can be assessed via in vitro hydrolysis studies under physiological conditions (e.g., pH 7.4, 37°C) using mass spectrometry or HPLC to track polymer degradation products. Comparative studies with alkyl derivatives (e.g., n-butyl or n-octyl cyanoacrylates) should include weight loss measurements and cytotoxicity assays (e.g., MTT) on fibroblast cell lines to evaluate biocompatibility. Hydrophilicity, a key factor in biodegradation, can be quantified via contact angle measurements .

    Q. How can researchers design experiments to validate the antimicrobial properties of this compound against Gram-negative and Gram-positive bacteria?

    Use standardized antimicrobial susceptibility testing (e.g., agar diffusion or broth microdilution) with clinical isolates such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). Include time-kill assays to distinguish bactericidal vs. bacteriostatic effects. For in vitro models, apply this compound patches to inoculated surgical trauma simulations and quantify bacterial colonization via colony-forming unit (CFU) counts. Compare results with n-butyl cyanoacrylate controls to isolate structure-activity relationships .

    Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound-based adhesives?

    Document monomer purity (e.g., via GC-MS), reaction conditions (temperature, catalyst type, and molar ratios), and stabilization methods (e.g., radical inhibitors like hydroquinone). Viscosity adjustments require precise ratios of plasticizers (e.g., acetyl tributyl citrate) or thickeners (fumed silica). Characterize shear strength using ASTM F2255-05 tensile testing and validate adhesive performance on ex vivo tissue models .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s efficacy against Pseudomonas aeruginosa be resolved?

    Contradictions may arise from variations in bacterial strain virulence or adhesive formulation. Conduct dose-response studies using standardized strains (e.g., ATCC 27853) and control for variables like polymer thickness and curing time. Use confocal microscopy with live/dead staining to visualize biofilm penetration. Cross-reference results with genomic analyses (e.g., efflux pump activity) to identify resistance mechanisms .

    Q. What strategies optimize this compound’s mechanical properties for load-bearing biomedical applications?

    Copolymerization with methacrylic acid derivatives (e.g., 2-hydroxypropyl methacrylate) enhances elasticity. Incorporate nanofillers (e.g., cellulose nanocrystals) to improve shear strength. Use dynamic mechanical analysis (DMA) to assess viscoelasticity under simulated physiological stress. Validate in vivo using rat models for tendon repair, monitoring adhesion failure rates via micro-CT .

    Q. How do thermodynamic binding studies inform the design of this compound derivatives with enhanced tissue adhesion?

    Isothermal titration calorimetry (ITC) can quantify enthalpy (ΔH) and entropy (ΔS) changes during polymer-tissue interactions. High ΔH values indicate strong hydrogen bonding with collagen, while favorable ΔS suggests hydrophobic interactions. X-ray crystallography or molecular dynamics simulations of this compound bound to fibrinogen reveal binding motifs for rational derivatization .

    Q. What methodologies address discrepancies between in vitro and in vivo cytotoxicity profiles of this compound?

    In vitro assays (e.g., LDH release, caspase-3 activity in endothelial cells) may underestimate in vivo effects due to dynamic metabolic clearance. Use multi-omics approaches (transcriptomics/proteomics) to identify off-target pathways in animal models. Compare degradation byproducts in simulated body fluid vs. murine circulation to correlate metabolite toxicity .

    Data Analysis & Interpretation

    Q. How should researchers statistically analyze conflicting results in this compound’s antimicrobial efficacy across studies?

    Perform meta-analysis using fixed/random-effects models to aggregate data from ≥5 independent studies. Stratify by bacterial strain, adhesive concentration, and exposure time. Use Cohen’s d to quantify effect sizes and funnel plots to assess publication bias. Sensitivity analyses exclude outliers or low-quality datasets (e.g., lacking negative controls) .

    Q. What computational tools predict this compound’s degradation kinetics in physiological environments?

    Molecular modeling software (GROMACS, AMBER) simulates hydrolysis rates based on electron density maps of ester bonds. Machine learning algorithms (e.g., random forest regression) trained on experimental degradation data (pH, temperature) can forecast long-term stability. Validate predictions via accelerated aging tests (ISO 10993-13) .

    Q. How do researchers reconcile this compound’s low viscosity with clinical requirements for precise delivery?

    Develop dual-component systems: pre-polymer solutions (low viscosity) mixed with photoinitiators (e.g., eosin Y) enable UV-triggered curing at the target site. Rheological studies (oscillatory shear tests) optimize gelation time. In situ performance is validated using porcine skin models with endoscopic application tools .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.